Raptinal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(9-formylfluoren-9-yl)fluorene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANOOJJBKXTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Raptinal's Mechanism of Action for Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal is a novel small molecule that has garnered significant interest for its ability to induce rapid and potent apoptosis in a wide array of cell types.[1] Unlike many conventional chemotherapeutics that require hours to initiate programmed cell death, this compound triggers the apoptotic cascade within minutes.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on the signaling pathways it modulates, quantitative efficacy data, and detailed protocols for key experimental validation. Its unique properties, including a dual role in apoptosis induction and ion channel inhibition, make it a valuable tool for cell death research and a potential candidate for therapeutic development.
Core Mechanism: Rapid Induction of Intrinsic Apoptosis
This compound's primary mechanism of action is the swift induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This process is caspase-dependent and characterized by its remarkable speed, which sets it apart from many other apoptosis-inducing agents.[3]
The sequence of events is initiated by this compound's direct disruption of mitochondrial function.[4] This leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the intermembrane space into the cytosol.[5][6] This critical event occurs rapidly, with partial cytochrome c release detectable as early as 10 minutes and becoming complete by 20-30 minutes following treatment with 10 μM this compound in certain cell lines.
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[7] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Notably, this compound does not directly activate procaspase-3 but acts upstream at the mitochondrial level. Some studies suggest that this compound can bypass the requirement for the pro-apoptotic Bcl-2 family members BAX and BAK, further contributing to its rapid and potent action.[4][5]
Signaling Pathway Diagram: Intrinsic Apoptosis
Caption: this compound-induced intrinsic apoptosis pathway.
Dual Mechanism: Inhibition of Pannexin 1 (PANX1) Channels
Recent research has uncovered a fascinating dual-action mechanism for this compound. In addition to inducing apoptosis, it simultaneously inhibits the activity of caspase-activated Pannexin 1 (PANX1) channels.[5][6][8] PANX1 is a transmembrane channel that, upon cleavage by caspase-3 during apoptosis, typically facilitates the release of "find-me" signals like ATP, which are crucial for attracting phagocytes to clear the dying cells.[5]
By inhibiting this activated PANX1 channel, this compound interferes with these downstream apoptotic processes.[5] This discovery has significant implications, suggesting that while this compound is a potent killer of cancer cells, its modulation of the surrounding microenvironment via PANX1 inhibition warrants further investigation. This dual mechanism distinguishes this compound from other apoptosis inducers and opens new avenues for research into the intricate regulation of cell death and clearance.[8]
Signaling Pathway Diagram: Dual Action on Apoptosis and PANX1
Caption: this compound's dual mechanism on apoptosis and PANX1.
A Cellular Switch: Induction of Pyroptosis
In certain cellular contexts, particularly in cells expressing high levels of Gasdermin E (GSDME), this compound can shift the mode of cell death from apoptosis to pyroptosis. Pyroptosis is a highly inflammatory form of programmed cell death. The switch is governed by the executioner caspase-3. In GSDME-high cells, activated caspase-3 cleaves GSDME, releasing its N-terminal domain. This domain oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents. This finding is particularly relevant for cancer therapy, as inducing an inflammatory cell death could potentially stimulate an anti-tumor immune response.
Signaling Pathway Diagram: GSDME-Dependent Pyroptosis
Caption: this compound-induced GSDME-mediated pyroptosis.
Quantitative Data Summary
The efficacy of this compound has been quantified across a range of in vitro and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | 24-hour IC₅₀ (μM) | Citation(s) |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | [1][8] |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | [1][8] |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | [1][8] |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | [7] |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 | [7] |
| WT-MEF | Mouse Embryonic Fibroblast | 2.4 ± 0.7 | [7] |
| General Range | Various Cancer & Non-cancerous | 0.7 - 3.4 | [7][8] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Model | Treatment Regimen | Result | Citation(s) |
| Tumor Growth Inhibition | B16-F10 Melanoma (mice) | 20 mg/kg, IP, daily for 3 days | ~60% reduction in tumor volume and mass | [8][9] |
| Tumor Growth Inhibition | 4T1 Breast Cancer (mice) | 20 mg/kg, IP, daily for 4 days | ~50% growth inhibition | [8][9] |
| Tumor Growth Delay | YUMM1.7 Melanoma (mice) | 20 mg/kg | Delayed tumor growth, increased survival | [6][10] |
| Peak Plasma Conc. (Cmax) | C57BL/6 Mice | 37.5 mg/kg, single IV dose | 54.4 ± 0.9 µg/mL | [1][8] |
| Elimination Half-life (t½) | C57BL/6 Mice | 37.5 mg/kg, single IV dose | 92.1 ± 5.8 minutes | [1][8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. PI is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Preparation: Seed cells and treat with desired concentrations of this compound for the specified times. Include vehicle-treated (negative) and positive control (e.g., staurosporine-treated) cells.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 1 mg/mL stock).[4][5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases.
-
Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence DEVD is used. When cleaved by active caspase-3/7, a fluorophore is released, and the increase in fluorescence intensity is proportional to caspase activity. Real-time monitoring is often performed using systems like the IncuCyte.
-
Protocol (using IncuCyte® Caspase-3/7 Reagent):
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell type and assay duration. Allow cells to adhere overnight if applicable.
-
Reagent Preparation: Prepare the treatment media containing the desired concentrations of this compound. Add the IncuCyte® Caspase-3/7 Reagent to the media at the recommended final concentration (e.g., 5 µM).[2][12]
-
Treatment: Add the reagent-containing treatment media to the cells.
-
Imaging: Place the plate inside the IncuCyte® Live-Cell Analysis System. Schedule imaging every 2-3 hours (e.g., using a 10x or 20x objective).[13]
-
Analysis: Use the integrated software to quantify the number of fluorescent (apoptotic) objects over time. The data is typically presented as fluorescent object count per well or as a percentage of the total cell area (if confluence is also measured).
-
Cytochrome c Release Assay by Cell Fractionation and Western Blot
This method directly assesses the translocation of cytochrome c from the mitochondria to the cytosol.
-
Principle: Cells are gently lysed to maintain organelle integrity. Differential centrifugation is used to separate the heavy mitochondrial fraction from the lighter cytosolic fraction. The presence of cytochrome c in each fraction is then determined by Western blotting.
-
Protocol:
-
Cell Treatment & Harvesting: Treat approximately 5 x 10⁷ cells with this compound. Harvest cells by centrifugation (600 x g, 5 min, 4°C) and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in an ice-cold cytosol extraction buffer (e.g., 20 mM HEPES-KOH pH 7.2, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 250 mM sucrose, plus protease inhibitors).[14] Homogenize using a Dounce homogenizer with 30-50 strokes on ice.
-
Fractionation:
-
Centrifuge the homogenate at 700-750 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[14]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction . The pellet is the mitochondrial fraction .
-
-
Western Blot:
-
Determine the protein concentration of each fraction. Load equal amounts of protein (e.g., 10-20 µg) from both cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
To verify the purity of the fractions, also probe for a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., VDAC1 or TOM20).[15]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL reagent. An increase in the cytochrome c band in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.
-
-
Workflow Diagram: Experimental Analysis of this compound-Induced Apoptosis
Caption: General workflow for studying this compound's effects.
Conclusion
This compound is a powerful and versatile chemical probe for studying programmed cell death. Its ability to rapidly induce intrinsic apoptosis provides a distinct advantage for dissecting the kinetics of the apoptotic machinery. Furthermore, its newly identified roles in PANX1 inhibition and GSDME-dependent pyroptosis reveal a complex and multifaceted interaction with cellular death pathways. The quantitative data underscores its potency in both in vitro and in vivo settings. For researchers and drug developers, this compound represents not only a valuable tool for fundamental research but also a unique molecular scaffold for the potential development of novel therapeutics that leverage distinct cell death mechanisms.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. sartorius.com [sartorius.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. sartorius.com [sartorius.com]
- 13. 403Error ¿äûÇϽŠÆäÀÌÁö¿¡ Á¢±Ù ±ÇÇÑÀÌ ¾ø½À´Ï´Ù. [error.blueweb.co.kr]
- 14. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome c release assay and western blot [bio-protocol.org]
The Discovery and Chemical Synthesis of Raptinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal ([9,9'-bifluorenyl]-9,9'-dicarbaldehyde) is a novel small molecule that has garnered significant attention for its ability to rapidly induce apoptosis through the intrinsic pathway.[1] Discovered by the Hergenrother research group, this compound has demonstrated potent cytotoxic effects across a range of cancer cell lines and has shown anti-tumor activity in preclinical models.[2][3] Its unique mechanism of action, characterized by the swift release of mitochondrial cytochrome c, offers a valuable tool for studying the intricacies of programmed cell death. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative effects. While its name may be reminiscent of "retinal," extensive research has not revealed any direct interaction with the retinoid signaling pathway; the name is likely a reflection of its rapid apoptotic-inducing aldehyde nature.
Discovery and Biological Activity
This compound was identified as a potent inducer of apoptosis with unparalleled speed.[4] It activates the intrinsic apoptotic pathway, a process that is fundamentally dependent on mitochondrial function.[5] Treatment of various cell lines with this compound leads to a rapid release of cytochrome c from the mitochondria into the cytosol, an event that occurs within minutes of exposure.[1][5] This is followed by the activation of caspase-9 and the executioner caspase-3, culminating in the characteristic biochemical and morphological hallmarks of apoptosis.[5][6]
A key feature of this compound is its ability to bypass many of the upstream signaling events that are typically required for the initiation of apoptosis, leading to a significantly faster induction of cell death compared to other pro-apoptotic agents.[4] Furthermore, this compound's pro-apoptotic activity has been observed to be independent of the pro-apoptotic Bcl-2 family proteins BAX and BAK in some contexts.[1]
In addition to its in vitro activity, this compound has demonstrated anti-tumor efficacy in vivo in both zebrafish and mouse models of cancer.[5]
Chemical Synthesis
The chemical synthesis of this compound, chemically named [9,9'-bifluorenyl]-9,9'-dicarbaldehyde, is based on a procedure originally described by Curtin and Meislich in 1952, and later modified by Hergenrother and colleagues. The synthesis involves the dimerization of 9-formylfluorene.
Experimental Protocol: Synthesis of [9,9'-bifluorenyl]-9,9'-dicarbaldehyde (this compound)
Step 1: Synthesis of 9-Formylfluorene
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluorene (B118485) (1 equivalent) and dissolve in anhydrous diethyl ether.
-
Base Addition: To this solution, add potassium methoxide (B1231860) (2 equivalents).
-
Formylation: Add ethyl formate (B1220265) (1.5 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield 9-formylfluorene.
Step 2: Dimerization to [9,9'-bifluorenyl]-9,9'-dicarbaldehyde (this compound)
-
Reaction Setup: In a suitable solvent such as ethanol (B145695), dissolve 9-formylfluorene (1 equivalent).
-
Dimerization Catalyst: Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours.
-
Precipitation and Filtration: Upon cooling, the dimeric product, this compound, precipitates out of the solution. The solid is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with cold ethanol and then dried under vacuum to yield pure [9,9'-bifluorenyl]-9,9'-dicarbaldehyde.
Quantitative Biological Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a 24-hour incubation period are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-937 | Histiocytic Lymphoma | 1.1 ± 0.1 | [6] |
| SKW 6.4 | B-cell Lymphoma | 0.7 ± 0.3 | [6] |
| Jurkat | T-cell Leukemia | 2.7 ± 0.9 | [6] |
| HL-60 | Promyelocytic Leukemia | ~0.15-0.7 | [4] |
| SK-MEL-5 | Melanoma | ~0.15-0.7 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | [5] |
| HOS | Osteosarcoma | Not specified | [5] |
| H1993 | Lung Adenocarcinoma | Not specified | [5] |
| B16-F10 | Murine Melanoma | Not specified | [3] |
| 4T1 | Murine Breast Cancer | Not specified | [3] |
In Vivo Efficacy: In a B16-F10 murine melanoma model, intraperitoneal administration of this compound at 20 mg/kg once daily for three consecutive days resulted in a 60% reduction in tumor volume and mass compared to controls.[3] Similar efficacy was observed in a 4T1 murine breast cancer model with a 50% inhibition of tumor growth.[3]
Pharmacokinetic Profile: Following a single intravenous dose of 37.5 mg/kg in C57BL/6 mice, the peak plasma concentration of this compound was 54.4 ± 0.9 µg/mL, with an elimination half-life of 92.1 ± 5.8 minutes.[7]
Key Experimental Protocols
4.1. Cytochrome c Release Assay (Western Blotting)
This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway.
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Cell Harvesting and Fractionation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
4.2. Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases-3 and -7 in cell lysates.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described above.
-
Harvest the cells and lyse them in a suitable cell lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Assay Procedure:
-
In a 96-well black plate, add a specific volume of cell lysate to each well.
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[8]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[8] The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.
Signaling Pathways and Logical Relationships
5.1. This compound-Induced Intrinsic Apoptosis Pathway
The following diagram illustrates the key steps in the signaling cascade initiated by this compound.
Caption: this compound triggers the intrinsic apoptosis pathway.
5.2. Experimental Workflow for Assessing this compound's Pro-Apoptotic Activity
This diagram outlines the general workflow for characterizing the apoptotic effects of this compound.
Caption: Workflow for evaluating this compound's activity.
Conclusion
This compound is a powerful and rapid inducer of intrinsic apoptosis, making it an invaluable tool for cancer research and the study of programmed cell death. Its well-defined mechanism of action, centered on the swift induction of mitochondrial outer membrane permeabilization, provides a unique platform for dissecting the downstream events of the apoptotic cascade. The synthetic route to this compound is accessible, and its biological activity is potent and reproducible across a variety of cell types. Further investigation into the precise molecular target of this compound within the mitochondria and its potential for therapeutic development is warranted. This guide provides a comprehensive foundation for researchers and drug development professionals interested in leveraging the unique properties of this compelling molecule.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. genetex.com [genetex.com]
- 5. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome c release assay and western blot [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Effect of Raptinal on Mitochondrial Cytochrome c Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raptinal (B1678814) is a novel small molecule that has garnered significant attention for its ability to rapidly induce apoptosis in a wide range of cancer cell lines.[1] A key event in this process is the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[2][3][4][5][6] This technical guide provides an in-depth analysis of the mechanism by which this compound mediates this effect, summarizing key quantitative data, detailing experimental protocols, and illustrating the involved signaling pathways.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. Upon receiving an apoptotic stimulus, the mitochondrial outer membrane becomes permeabilized (MOMP), leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[4] Cytoplasmic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]
This compound has emerged as a potent and unusually rapid inducer of this intrinsic apoptotic cascade.[9][10] Unlike many other apoptosis inducers, this compound's action is independent of the canonical pro-apoptotic Bcl-2 family proteins BAX, BAK, and BOK, suggesting a unique mechanism of action.[3][4][8][11] This makes this compound a valuable tool for studying the fundamental mechanisms of apoptosis and a potential therapeutic agent for cancers that have developed resistance to conventional therapies targeting the Bcl-2 family.
This compound's Mechanism of Action on Mitochondria
This compound's primary effect on mitochondria is the induction of cytochrome c release, a process that occurs within minutes of cellular exposure.[9][10] However, studies have shown that this compound does not directly trigger cytochrome c release from isolated mitochondria.[1][8][9][10][11] This indicates that this compound's effect is not due to a direct interaction with the mitochondrial membrane but likely involves other cellular components that then act on the mitochondria.
The induction of cytochrome c release by this compound is dependent on functional mitochondria.[9] Specifically, the process requires:
-
Mitochondrial Respiration and Membrane Potential: Inhibition of respiratory chain complexes or dissipation of the mitochondrial membrane potential has been shown to delay this compound-induced cytochrome c release and subsequent apoptosis.[9]
-
Electron Transport Chain (ETC) Complexes: The function of ETC complexes I, III, and IV is critical for this compound's activity.[9]
-
ATP Synthase: The activity of ATP synthase is also required for the rapid induction of apoptosis by this compound.[9]
-
Voltage-Dependent Anion Channel (VDAC): VDAC function is essential for this compound to engage the apoptotic machinery.[9]
These findings suggest that this compound's mechanism is intricately linked to the metabolic state of the mitochondria.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of this compound on various cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cell Type | 24-hour IC50 (μM) | Citation |
| U-937 | Human histiocytic lymphoma | 1.1 ± 0.1 | [7] |
| SKW 6.4 | Human B-cell lymphoma | 0.7 ± 0.3 | [7] |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9 | [7] |
Table 2: Time Course of this compound-Induced Events in U-937 Cells (10 μM this compound)
| Event | Time Point | Observation | Citation |
| Cytochrome c Release | 10 minutes | Partial release detected | [9][10] |
| 20-30 minutes | Nearly complete release | [9][10] | |
| Caspase-9 Activation | 20 minutes | Activation detected | [9][10] |
| Caspase-3 Activation | 30 minutes | Activation detected | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mitochondrial cytochrome c release.
Cell Culture and Treatment
-
Cell Lines: U-937, SKW 6.4, and HCT116 (wild-type, BAX knockout, and BAX/BAK double knockout) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with a final concentration of 10 μM this compound for the indicated time points. A DMSO-treated control is run in parallel.
Measurement of Cytochrome c Release
Method 1: Western Blotting of Subcellular Fractions
-
Cell Harvesting and Fractionation:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, a cytosolic marker (e.g., β-actin), and a mitochondrial marker (e.g., COX IV).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Method 2: Flow Cytometry
-
Cell Preparation:
-
After treatment, harvest and wash the cells.
-
Fix and permeabilize the cells using a commercially available kit.
-
-
Staining:
-
Incubate the cells with a fluorescently-labeled anti-cytochrome c antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. A decrease in the mean fluorescence intensity indicates the release of cytochrome c from the mitochondria.
-
Caspase Activity Assay
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer.
-
Fluorometric Assay:
-
Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubate at 37°C.
-
Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence corresponds to caspase activity.
-
siRNA Knockdown Experiments
-
Transfection: Transfect cells (e.g., MIA PaCa-2) with siRNAs targeting key apoptosis-related genes (e.g., APAF1, CASP3, CASP9) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
This compound Treatment and Analysis: Treat the transfected cells with this compound and assess for apoptosis (e.g., using a caspase activity assay) to determine the involvement of the targeted genes.[8]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's effect on mitochondria.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 10. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Raptinal in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal (B1678814) is a novel small molecule emerging as a potent inducer of programmed cell death in a wide array of cancer cell lines.[1][2] Initially identified as a rapid activator of the intrinsic apoptotic pathway, its mechanism of action is distinct from many conventional chemotherapeutics, offering potential advantages in overcoming drug resistance.[1][3] This technical guide provides a comprehensive overview of the initial characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known signaling pathways.
Core Mechanism of Action
This compound's primary mechanism involves the rapid induction of apoptosis through the intrinsic pathway.[4] It directly activates caspase-3, a key executioner caspase, thereby bypassing the need for upstream initiator caspases-8 and -9 activation in some contexts.[5] This direct action contributes to the unparalleled speed of apoptosis induction, often occurring within minutes to a few hours.[1][6]
Furthermore, this compound has been shown to disrupt mitochondrial function, leading to the release of cytochrome c into the cytosol.[1][7] This event triggers the formation of the apoptosome and subsequent activation of the caspase cascade. Notably, this compound can induce mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release independently of the pro-apoptotic proteins BAX, BAK, and BOK.[1][3]
In addition to apoptosis, recent studies have elucidated a role for this compound in inducing pyroptosis, an inflammatory form of programmed cell death.[8] This process is dependent on the expression of Gasdermin E (GSDME) and is also mediated by caspase-3 activity.[8] In GSDME-expressing cells, caspase-3 cleaves GSDME, leading to pore formation in the plasma membrane and subsequent cell lysis and release of inflammatory contents.[8]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | 24-hour IC50 (µM) |
| U-937 | Human Histiocytic Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B-cell Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2 |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 |
| 3T3 | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 |
Data compiled from multiple sources, indicating activity across a wide variety of cell lines with IC50 values generally in the low micromolar range.[5][6]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome |
| B16-F10 Murine Melanoma | 20 mg/kg, i.p., daily for 3 days | 60% reduction in tumor volume and mass relative to controls |
| 4T1 Murine Breast Cancer | 20 mg/kg, i.p., daily for 4 days | 50% growth inhibition |
Intraperitoneal administration of this compound has demonstrated significant anti-tumor activity in murine cancer models.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced GSDME-dependent pyroptosis.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
In Vitro Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO.[8] Working solutions are made by diluting the stock solution in the appropriate cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound.
-
Incubation: Cells are incubated with this compound for a specified period, typically 24 hours for IC50 determination.[5][6]
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Caspase Activation and Protein Cleavage
-
Cell Lysis: Following treatment with this compound (e.g., 10 µM for 2 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3, cleaved PARP, GSDME, or other proteins of interest.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Pyroptosis Analysis
-
Cell Staining for Apoptosis: To quantify apoptosis, cells treated with this compound are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Staining for Pyroptosis: Pyroptosis can be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) from the supernatant of treated cells using a commercially available kit. Additionally, the release of inflammatory cytokines like IL-1β can be measured by ELISA.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is analyzed to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic) or to measure the levels of released LDH and cytokines.
The following diagram outlines a general experimental workflow for characterizing this compound's effects.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a promising small molecule with a unique and rapid mechanism for inducing cell death in cancer cells. Its ability to activate both apoptotic and pyroptotic pathways suggests its potential for broad anti-cancer activity and for stimulating an anti-tumor immune response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its efficacy in a wider range of cancer models, its potential for combination therapies, and its detailed pharmacokinetic and pharmacodynamic properties is warranted.
References
- 1. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 8. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Raptinal and Retinaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of small molecules that modulate critical cellular processes is fundamental to advancing therapeutic interventions. This guide provides a detailed examination of the biological activities of two distinct molecules: Raptinal (B1678814), a potent and rapid inducer of apoptosis, and Retinaldehyde, a key retinoid in dermatology. Due to the similarity in their names, these compounds can be a source of confusion. This document aims to clearly delineate their respective mechanisms of action, biological effects, and the experimental methodologies used to characterize them. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Part 1: this compound - A Rapid Inducer of Intrinsic Apoptosis
This compound is a small molecule that has been identified as a powerful tool for inducing apoptotic cell death with remarkable speed.[1][2] Its ability to reliably and quickly trigger the intrinsic apoptosis pathway makes it a valuable compound for studying cell death mechanisms and for potential therapeutic applications in oncology.[3][4]
Mechanism of Action
This compound initiates caspase-dependent apoptosis through the intrinsic, or mitochondrial, pathway.[1][5][6] This process is characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound rapidly induces MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[7][8] This step is critical for the activation of the apoptotic cascade. Notably, this compound appears to bypass the need for the pro-apoptotic proteins BAX and BAK for this process.[7]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits procaspase-9, leading to the formation of the apoptosome and the subsequent activation of caspase-9.[1]
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3.[1][5]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[1]
This compound has also been shown to inhibit the activity of the pannexin 1 (PANX1) channel, a transmembrane protein involved in cell death-associated processes.[8][9] This dual activity of inducing apoptosis while inhibiting PANX1 makes this compound a unique tool for cell death research.[9]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified across a range of cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) values after a 24-hour incubation period are summarized below.
| Cell Line | Cell Type | Average IC₅₀ (μM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | [5] |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | [5] |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | [5] |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 | [1] |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2 | [1] |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 ± 0.7 | [1] |
| 3T3 | Mouse Embryonic Fibroblasts | >10 | [1] |
| HOS | Human Osteosarcoma | 1.9 ± 0.4 | [1] |
| H1993 | Human Lung Adenocarcinoma | 2.1 ± 0.3 | [1] |
| SK-MEL-5 | Human Melanoma | 1.5 ± 0.2 | [1] |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 1.8 ± 0.1 | [1] |
Experimental Protocols
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Culture: Plate suspension cells (e.g., U-937, Jurkat) at a density of 0.5 x 10⁶ cells/mL in a 24-well plate. For adherent cells, plate at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Treatment: Add this compound at the desired concentrations (e.g., 1-10 μM) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 24 hours).
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
This protocol is used to detect the activation of caspases and the cleavage of PARP, which are hallmarks of apoptosis.
-
Cell Lysis:
-
Treat cells with this compound (e.g., 10 μM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against procaspase-3, cleaved caspase-3, procaspase-9, cleaved caspase-9, and PARP. Use an antibody against a housekeeping protein (e.g., actin, GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation:
-
Treat cells with this compound (e.g., 10 μM) for various time points (e.g., 0, 10, 20, 30 minutes).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in a digitonin-based buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Western Blot Analysis:
-
Analyze both the cytosolic and mitochondrial fractions by Western blotting as described above.
-
Probe the membrane with an antibody against cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Signaling Pathway Visualization
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 7. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Raptinal-Induced Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal (B1678814) is a potent and rapidly acting small molecule inducer of apoptosis.[1][2][3] It is a valuable tool for studying programmed cell death pathways and has potential applications in cancer therapy research.[1][4] this compound triggers the intrinsic apoptotic pathway, primarily by disrupting mitochondrial function, which leads to the swift release of cytochrome c and subsequent activation of the caspase cascade.[3][5][6][7][8][9] A key advantage of this compound is its unparalleled speed, inducing apoptosis within minutes rather than hours, which is typical for many other stimuli.[4][7][10] These characteristics make it an ideal positive control in cell death assays.[1][3]
Mechanism of Action
This compound's primary mechanism involves the direct induction of the intrinsic apoptosis pathway.[4][11] This process bypasses the need for upstream signaling events and directly targets the mitochondria.[5][8] The key events in this compound-induced apoptosis are:
-
Mitochondrial Disruption: this compound directly affects the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5][8]
-
Cytochrome c Release: This disruption causes the rapid release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[3][5][7][8][9] This event can occur as early as 10-20 minutes after treatment.[7]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[7]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[7][11] Some evidence suggests this compound may also directly activate caspase-3.[11]
-
Execution of Apoptosis: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[12]
In certain cell types, such as melanoma, this compound has also been shown to induce pyroptosis, an inflammatory form of programmed cell death, in a gasdermin E (GSDME)-dependent manner following caspase-3 activation.[13]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | Average IC50 (µM) |
| U-937 | Human lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B lymphoblast | 0.7 ± 0.3 |
| Jurkat | Human T lymphocyte | 2.7 ± 0.9 |
| Various Cancer & Non-cancerous cell lines | 0.7 - 3.4 |
Data compiled from multiple sources.[7][11]
Table 2: Timeline of Key Events in this compound-Induced Apoptosis (10 µM this compound in U-937 cells)
| Time after Treatment | Event |
| 10 - 20 minutes | Cytochrome c release from mitochondria |
| ~ 20 minutes | Activation of initiator caspase-9 |
| ~ 45 minutes | Complete cleavage of procaspase-9, -8, and -3 |
Data is approximate and can vary between cell lines.[7]
Experimental Protocols
General Guidelines for this compound Treatment
This compound is a stable, non-light sensitive compound that is easy to handle in a laboratory setting.[4]
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C.
-
Working Concentration: The optimal concentration of this compound for inducing apoptosis can vary between cell lines but is typically in the range of 1-10 µM.[7][11][14] A concentration of 10 µM is commonly used for rapid and robust induction.[7][11]
-
Treatment Time: Due to its rapid action, apoptosis can be observed within minutes to a few hours.[4][7] Time-course experiments are recommended to determine the optimal endpoint for your specific assay.
Protocol 1: Induction of Apoptosis in Suspension Cells
-
Cell Seeding: Plate suspension cells (e.g., Jurkat, U-937) in a suitable culture plate (e.g., 24-well plate) at a density of 0.5 x 10^6 cells/mL.[7]
-
This compound Treatment: Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis: Harvest the cells by centrifugation and proceed with downstream analysis, such as Annexin V/PI staining or caspase activity assays.
Protocol 2: Induction of Apoptosis in Adherent Cells
-
Cell Seeding: Plate adherent cells in a suitable culture vessel and allow them to attach and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing this compound at the desired final concentration. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Analyze the cells directly on the plate (e.g., for morphological changes using microscopy) or harvest them for further analysis. To harvest, gently collect the floating apoptotic cells and then detach the remaining adherent cells using a cell scraper or a gentle dissociation reagent like Accutase. Pool all cells for analysis.
Protocol 3: Western Blot Analysis of Caspase Activation and Cytochrome c Release
-
Cell Treatment and Lysis: Treat cells with this compound as described above. For cytochrome c release, perform cellular fractionation to separate the mitochondrial and cytosolic fractions. For caspase activation, prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cytochrome c. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. For fractionation experiments, use mitochondrial (e.g., COX IV) and cytosolic markers to confirm fraction purity.
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using a suitable detection system.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 1176-09-6 | BAA17609 | Biosynth [biosynth.com]
- 13. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
Optimal Concentration of Raptinal for Inducing Apoptosis in U-937 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Raptinal, a potent and rapid inducer of apoptosis, in treating the human monocytic cell line U-937. The optimal concentration for inducing significant apoptosis, along with key quantitative data and detailed experimental methodologies, is presented. These guidelines are intended to assist researchers in utilizing this compound as a tool for studying the intrinsic apoptotic pathway and for the development of novel therapeutic strategies.
Introduction
This compound is a small molecule that has been identified as a powerful pro-apoptotic agent.[1][2] It is known to induce intrinsic pathway apoptosis with remarkable speed in a variety of cell lines, including the U-937 human lymphoma cell line.[1][3] Its mechanism of action involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c and subsequent activation of the caspase cascade, independent of upstream pro-apoptotic factors like BAX and BAK.[1] This unique mode of action makes this compound a valuable tool for investigating the downstream events of apoptosis.
Optimal Concentration and Efficacy in U-937 Cells
The optimal concentration of this compound for inducing a robust apoptotic response in U-937 cells has been consistently reported as 10 μM .[3][4][5] Treatment with 10 μM this compound leads to a significant loss of cell viability and induction of apoptosis within a remarkably short timeframe.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on U-937 cells.
Table 1: Cell Viability and Apoptosis
| Parameter | Concentration | Time | Result | Reference |
| Cell Viability Loss (AV/PI Staining) | 10 μM | 2 hours | ~80% | [4][6] |
| Time to 50% Cell Death | 10 μM | 1.5 hours | - | [3] |
| IC50 | Not specified | 24 hours | 1.1 ± 0.1 μM | [7][8] |
Table 2: Key Apoptotic Events
| Event | Concentration | Time | Observation | Reference |
| Morphological Changes (Blebbing) | 10 μM | 30-60 minutes | Modest to extensive blebbing observed. | [4] |
| Cytochrome c Release | 10 μM | As early as 10 minutes | Nearly complete by 20-30 minutes. | [4][5] |
| Caspase-9 Activation | 10 μM | 20 minutes | Activation observed, complete by 45 minutes. | [4][5] |
| Procaspase-3 Activation | 10 μM | 1 hour | Complete activation to caspase-3. | [4] |
| PARP-1 Cleavage | 10 μM | 1 hour | Significant cleavage observed. | [4] |
Signaling Pathway
This compound triggers the intrinsic pathway of apoptosis in U-937 cells. The proposed signaling cascade is initiated by the direct action of this compound on the mitochondria, leading to mitochondrial swelling and the release of cytochrome c into the cytosol.[4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[4][5] Activated caspase-9 subsequently cleaves and activates the executioner procaspase-3, leading to the cleavage of cellular substrates such as PARP-1 and ultimately, the execution of apoptosis.[4]
Caption: this compound-induced intrinsic apoptosis pathway in U-937 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on U-937 cells.
Cell Culture and Treatment
-
Cell Line: U-937 (human monocytic leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed U-937 cells at a density of 5 x 10^5 cells/mL in appropriate culture vessels.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 μM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add the this compound-containing medium to the cells and incubate for the desired time points (e.g., 0.5, 1, 2, 4, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Assessment of Cell Viability (MTT Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.[9][10][11]
-
Plate Cells: Seed U-937 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate: Allow cells to adhere and stabilize for a few hours or overnight.
-
Treat: Add 100 µL of medium containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This is a standard protocol for flow cytometry-based apoptosis detection.[12][13][14][15]
-
Harvest Cells: Following treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cells twice with cold 1X PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain with Annexin V: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Stain with Propidium Iodide: Add 10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Analyze: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This protocol provides a general framework for detecting changes in apoptosis-related proteins.[16][17][18][19][20]
-
Prepare Cell Lysates:
-
After this compound treatment, harvest U-937 cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, PARP, cytochrome c, β-actin as a loading control) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a highly effective and rapid inducer of the intrinsic apoptotic pathway in U-937 cells, with an optimal working concentration of 10 μM. The provided data and protocols offer a comprehensive guide for researchers to utilize this compound in their studies of apoptosis and for the preclinical evaluation of novel anti-cancer agents. It is recommended that each laboratory optimize the provided protocols for their specific experimental setup and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. immunostep.com [immunostep.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. The differentiation/retrodifferentiation program of human U937 leukemia cells is accompanied by changes of VCP/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Raptinal In Vivo Administration and Dosage in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule that has garnered significant interest as a potent and rapid inducer of apoptosis.[1][2] It functions through the intrinsic pathway, directly activating caspase-3 and bypassing the need for initiator caspases-8 and -9.[3] This unique mechanism allows for the swift induction of programmed cell death in a variety of cancer cell lines, making it a valuable tool for in vivo studies in mouse models of cancer.[4] Furthermore, recent studies have indicated that this compound can also induce pyroptosis, an inflammatory form of cell death, in certain cancer types.[5] This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in mouse models, based on currently available data.
Mechanism of Action
This compound's primary mechanism of action is the rapid induction of the intrinsic apoptotic pathway.[1] It promotes the release of cytochrome c from the mitochondria into the cytosol.[6][7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9. However, this compound is noted for its ability to directly activate the executioner caspase-3, accelerating the apoptotic cascade.[3] This leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in DNA fragmentation and cell death.[8] In some cellular contexts, this compound-induced caspase-3 activation can also cleave Gasdermin E (GSDME), initiating pyroptosis.[5]
Quantitative Data Summary
The following tables summarize the reported in vivo administration and dosage of this compound in various mouse models.
Table 1: Intraperitoneal (I.P.) Administration of this compound in Syngeneic Tumor Models
| Mouse Model | Cancer Type | Dosage | Administration Schedule | Efficacy | Reference(s) |
| C57BL/6 | B16-F10 Melanoma | 20 mg/kg | Once daily for 3 consecutive days | 60% reduction in tumor volume and mass | [3][4] |
| BALB/c | 4T1 Breast Cancer | 20 mg/kg | Once daily for 4 consecutive days | 50% growth inhibition | [3][4] |
| C57BL/6J | YUMM1.7 BRAF mutant melanoma | Not specified | Once daily for 4 consecutive days | Delayed tumor growth and increased tumor doubling time | [5] |
Table 2: Intravenous (I.V.) Administration and Pharmacokinetics of this compound
| Mouse Strain | Dosage Range | Pharmacokinetic Parameter | Value | Reference(s) |
| C57BL/6 | 15-60 mg/kg (single dose) | Peak Plasma Concentration (at 37.5 mg/kg) | 54.4 ± 0.9 µg/mL | [3][4] |
| Elimination Half-life (at 37.5 mg/kg) | 92.1 ± 5.8 minutes | [3][4] | ||
| Toxicity | Well-tolerated, no hematologic toxicity observed 7 days post-administration | [3][4] |
Table 3: this compound in a Hepatocellular Carcinoma (HCC) Mouse Model
| Mouse Model | Treatment | Key Findings | Reference(s) |
| Albino mice (DEN/CCL4 induced HCC) | This compound-loaded silver nanoparticles | Significant increase in apoptotic genes (cytochrome c, Caspase 3) compared to free this compound. Significant decrease in AFP levels. | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Syngeneic B16-F10 Melanoma Mouse Model
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[10]
- C57BL/6 mice (6-8 weeks old)
- B16-F10 melanoma cells
- Syringes and needles for injection
- Calipers for tumor measurement
2. Animal Model Preparation:
- Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
- Allow tumors to reach a palpable size (e.g., ~100 mm³) before initiating treatment.
3. This compound Formulation:
- Prepare a stock solution of this compound in DMSO.
- On the day of injection, prepare the final formulation by adding the other vehicle components sequentially (PEG300, Tween-80, saline) to the this compound stock solution. Ensure the final concentration is appropriate for a 20 mg/kg dosage based on the average weight of the mice.
4. Administration:
- Administer 20 mg/kg of this compound via intraperitoneal (I.P.) injection.
- Inject once daily for 3 consecutive days.[3]
5. Monitoring and Efficacy Assessment:
- Monitor the health and body weight of the mice daily.
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for apoptotic markers).
Protocol 2: Intravenous Administration of this compound for Pharmacokinetic Studies
1. Materials:
- This compound
- Vehicle suitable for intravenous injection
- C57BL/6 mice
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
2. Animal Preparation:
- Acclimate C57BL/6 mice to the experimental conditions.
3. This compound Formulation:
- Prepare a sterile formulation of this compound in a vehicle suitable for intravenous administration at the desired concentration (e.g., for a 37.5 mg/kg dose).
4. Administration:
- Administer a single dose of this compound via intravenous (I.V.) injection into the tail vein.
5. Blood Sampling:
- Collect blood samples at predetermined time points post-injection (e.g., 5, 15, 30, 60, 90, 120, 240 minutes) via retro-orbital bleeding or another appropriate method.
- Process the blood to obtain plasma and store at -80°C until analysis.
6. Pharmacokinetic Analysis:
- Quantify the concentration of this compound in the plasma samples using a validated analytical method.
- Calculate pharmacokinetic parameters such as peak plasma concentration (Cmax) and elimination half-life (t½).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action leading to apoptosis and pyroptosis.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 5. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. This compound | 1176-09-6 | BAA17609 | Biosynth [biosynth.com]
- 9. This compound silver nanoparticles: new therapeutic advances in hepatocellular carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing Raptinal in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal (B1678814) is a novel small molecule that has garnered significant interest in cancer research due to its ability to rapidly induce apoptosis, or programmed cell death.[1][2][3] Unlike many conventional chemotherapy agents that trigger apoptosis through upstream signaling pathways, this compound appears to act more directly on the mitochondria, leading to a swift execution of the apoptotic cascade.[2][4] This unique mechanism of action presents a compelling rationale for its use in combination with other chemotherapy agents. By targeting distinct pathways, combination therapies can potentially achieve synergistic effects, overcome drug resistance, and enhance the overall therapeutic window.
These application notes provide a comprehensive overview of the current understanding of this compound's use in combination with other chemotherapeutic agents, supported by available preclinical data. Detailed protocols for key experimental assays are also provided to facilitate further research in this promising area.
Mechanism of Action: A Rapid Induction of Apoptosis
This compound's primary mechanism of action is the rapid induction of the intrinsic apoptotic pathway.[3] This process is characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound directly or indirectly triggers MOMP, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[4]
-
Caspase Activation: The released mitochondrial factors, such as cytochrome c, activate a cascade of proteases known as caspases, with caspase-3 being a key executioner caspase.[2]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Caption: this compound's mechanism of action, initiating the intrinsic apoptotic pathway.
This compound in Combination Therapy: Preclinical Evidence
The unique and rapid mechanism of action of this compound makes it an attractive candidate for combination therapies. The rationale is that while this compound directly pushes the cell towards apoptosis, a conventional chemotherapeutic agent can be simultaneously stressing the cell through a different mechanism (e.g., DNA damage), creating a more potent anti-cancer effect.
Combination with Paclitaxel in Osteosarcoma
A key study investigated the effects of this compound in combination with the microtubule-stabilizing agent Paclitaxel on the human osteosarcoma cell line MG-63.[1][5] The findings from this study are summarized below:
Table 1: In Vitro Efficacy of this compound and Paclitaxel in MG-63 Osteosarcoma Cells [1][5]
| Treatment Group | Cell Viability (relative to control) | Apoptosis Rate (relative to control) |
| This compound (alone) | Significant Decrease | Significant Increase |
| Paclitaxel (alone) | Significant Decrease | Significant Increase |
| This compound + Paclitaxel | Significantly Lower than Single Agents | Significantly Higher than Single Agents |
Note: Specific quantitative values for IC50 and combination index were not provided in the abstract. The table reflects the qualitative outcomes reported.
The study concluded that the combination of this compound and Paclitaxel resulted in a significant inhibition of cell proliferation and a significant increase in apoptosis compared to either agent used alone, suggesting a synergistic interaction.[1][5]
Combination with Doxorubicin in Breast Cancer
Another study utilized this compound and the topoisomerase inhibitor Doxorubicin to investigate their effects on the BT-20 breast cancer cell line.[2] While this study focused on elucidating the specific apoptotic pathways triggered by each agent and did not provide quantitative synergy data, it demonstrated that both compounds induce apoptosis through the activation of caspase-3 and -7.[2] This shared downstream mechanism suggests potential for additive or synergistic effects when used in combination.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound, a second chemotherapy agent, and their combination on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MG-63)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the second chemotherapy agent, both alone and in combination, in complete medium. The combination ratios should be based on the individual IC50 values of each drug.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control and wells with medium and no cells as a blank.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves to determine the IC50 values for each agent and the combination. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound and a second chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the second chemotherapy agent, and their combination as described in the MTT assay protocol. Include an untreated control.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment group. Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Future Directions and Considerations
The preclinical data, though limited, suggests that this compound holds promise as a combination partner for conventional chemotherapy agents. To further validate its potential, future research should focus on:
-
Quantitative Synergy Analysis: Conducting studies to determine the Combination Index (CI) for this compound with a broader range of chemotherapeutics (e.g., doxorubicin, cisplatin, gemcitabine) across various cancer cell lines.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound combination therapies in preclinical animal models of cancer.
-
Mechanism of Synergy: Investigating the molecular mechanisms underlying the synergistic interactions between this compound and other chemotherapy agents.
-
Resistance Mechanisms: Exploring whether this compound can overcome resistance to conventional chemotherapies and whether resistance to this compound itself can develop.
By systematically addressing these research questions, the full potential of this compound as a component of innovative and more effective cancer combination therapies can be elucidated.
References
- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for Detecting Caspase-3 Cleavage by Raptinal via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal is a small molecule known to rapidly induce apoptosis in a wide range of cell lines.[1][2] A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3. This activation involves the cleavage of the inactive pro-caspase-3 zymogen (approximately 35 kDa) into its active p17 and p12 fragments (which can appear as 17/19 kDa bands on a Western blot).[3][4] Detecting this cleavage event is a hallmark of apoptosis and a critical method for assessing the efficacy of pro-apoptotic compounds like this compound. This document provides a detailed protocol for the detection of caspase-3 cleavage in cell lysates treated with this compound using the Western blot technique.
Signaling Pathway of this compound-Induced Apoptosis
This compound is understood to induce the intrinsic pathway of apoptosis. This process is initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3, leading to the downstream events of apoptosis. Some evidence also suggests that this compound may be capable of directly activating caspase-3.[5]
Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Materials and Reagents
Reagents for Cell Culture and Lysis:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, A549)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease and phosphatase inhibitor cocktail
-
-
BCA Protein Assay Kit
Reagents for Western Blotting:
-
15% Acrylamide/Bis-acrylamide solution
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)
-
10% (w/v) Ammonium persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2X Laemmli Sample Buffer
-
Precision Plus Protein™ Kaleidoscope™ Prestained Protein Standards
-
Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membrane (0.2 µm pore size recommended for small proteins)
-
Methanol
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibody: Rabbit anti-cleaved caspase-3 (Asp175) specific antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent HRP Substrate
-
Deionized water (ddH₂O)
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (a starting concentration of 10 µM is recommended) for various time points (e.g., 0, 1, 2, and 4 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
2. Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA Lysis Buffer with freshly added protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate.
4. SDS-PAGE:
-
Assemble the gel casting apparatus and cast a 15% resolving gel and a 4% stacking gel. A 15% gel is recommended for better resolution of the small cleaved caspase-3 fragments.[2]
-
Load 20-30 µg of protein per lane. Include a molecular weight marker.
-
Run the gel at 80-100V through the stacking gel and then increase to 120-150V for the resolving gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Activate a 0.2 µm PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. PVDF is recommended for better retention of small proteins.[2]
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in the transfer apparatus.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions. Optimize transfer time to prevent over-transfer of small proteins.
6. Immunoblotting:
-
After transfer, block the membrane with Blocking Buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-cleaved caspase-3, Asp175) diluted in Blocking Buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure times to obtain optimal signal without saturation. It may be necessary to use different exposure times for the pro-caspase-3 and cleaved caspase-3 bands due to differences in abundance.[6]
Data Presentation
The results of the Western blot can be quantified by densitometry using software such as ImageJ. The intensity of the cleaved caspase-3 bands can be normalized to a loading control (e.g., β-actin or GAPDH) to compare the extent of apoptosis across different treatment conditions.
| Treatment Group | Concentration | Time (hours) | Pro-caspase-3 (35 kDa) Relative Intensity | Cleaved Caspase-3 (17/19 kDa) Relative Intensity |
| Vehicle Control | - | 4 | 1.00 | 0.05 |
| This compound | 10 µM | 1 | 0.75 | 0.85 |
| This compound | 10 µM | 2 | 0.40 | 1.50 |
| This compound | 10 µM | 4 | 0.15 | 2.20 |
| Staurosporine (Positive Control) | 1 µM | 4 | 0.25 | 2.00 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
This protocol provides a comprehensive guide for the detection of this compound-induced caspase-3 cleavage by Western blot. Careful optimization of each step, particularly the electrophoresis and transfer conditions for small proteins, is crucial for obtaining clear and reproducible results. The successful detection of the 17/19 kDa cleaved caspase-3 fragments serves as a reliable indicator of apoptosis induction by this compound.
References
Flow Cytometry Analysis of Apoptosis Using Raptinal and Annexin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Therefore, the accurate detection and quantification of apoptosis are critical in biomedical research and drug development. This document provides detailed application notes and protocols for the analysis of apoptosis using the novel inducing agent Raptinal (B1678814) in conjunction with the widely used Annexin V staining method for flow cytometry.
This compound is a small molecule that rapidly induces intrinsic pathway apoptosis in a wide range of cell lines.[1] It acts by directly disrupting mitochondrial function, leading to the release of cytochrome c, independent of the pro-apoptotic factors BAX, BAK, and BOK.[1] This rapid and direct mechanism of action makes this compound a valuable tool for studying the downstream events of the apoptotic cascade.
Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (B164497) (PS) in a calcium-dependent manner.[2][3] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is externalized to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2][4] Co-staining with a viability dye, such as Propidium Iodide (PI) or TO-PRO-3, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
This guide offers a comprehensive overview of the principles, protocols, and data analysis for using this compound and Annexin V in apoptosis research.
Principles of Detection
The combination of this compound-induced apoptosis and Annexin V/PI staining allows for a robust and quantitative assessment of programmed cell death.
-
This compound-Induced Apoptosis: this compound triggers the intrinsic apoptotic pathway by directly targeting the mitochondria. This leads to the rapid release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.[1][6]
-
Annexin V Staining: Fluorescently conjugated Annexin V binds to the exposed phosphatidylserine on the surface of early apoptotic cells.[7]
-
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis, where it stains the cellular DNA.[5]
By analyzing the fluorescence signals from both Annexin V and PI using flow cytometry, cell populations can be categorized as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in this compound-induced apoptosis).
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce apoptosis, providing insights into its potency and kinetics.
Table 1: IC50 Values of this compound in Various Cell Lines (24-hour incubation) [2]
| Cell Line | Cell Type | Average IC50 (µM) |
| U-937 | Human Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human B Cell Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T Cell Leukemia | 2.7 ± 0.9 |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 |
| MCF10A | Human Breast Epithelial | 3.0 ± 0.2 |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 |
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in U-937 Cells [2]
| Time (minutes) | Early Apoptotic (Annexin V+/PI-) % | Late Apoptotic/Necrotic (Annexin V+/PI+) % | Total Apoptotic % |
| 0 | < 5% | < 1% | < 6% |
| 30 | ~20% | ~5% | ~25% |
| 60 | ~45% | ~15% | ~60% |
| 120 | ~20% | ~60% | ~80% |
Note: The values in Table 2 are estimations based on graphical data presented in the source publication and are intended for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis with this compound and subsequent staining with Annexin V and PI for flow cytometry analysis.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture medium appropriate for the cell line
-
Suspension or adherent cells of interest
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol
-
Cell Seeding and Treatment:
-
For suspension cells, seed at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
For adherent cells, seed in a culture dish to achieve 70-80% confluency on the day of the experiment.
-
Prepare working solutions of this compound in pre-warmed cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).
-
Add the desired concentration of this compound (e.g., 10 µM) to the cells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 0, 30, 60, 120 minutes) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to microcentrifuge tubes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to avoid damaging the cell membrane. Trypsin should be avoided as it can cleave surface proteins and affect membrane integrity. Collect the cells in microcentrifuge tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces the intrinsic apoptotic pathway.
Experimental Workflow for Flow Cytometry Analysisdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TUNEL Assay: Measuring DNA Fragmentation Following Raptinal Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal (B1678814) is a small molecule known to be a potent and rapid inducer of apoptosis. It functions by triggering the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases[1][2][3][4]. A key hallmark of apoptosis is the fragmentation of genomic DNA, a process executed by caspase-activated DNases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely adopted and reliable method for the detection and quantification of this DNA fragmentation at the single-cell level[5][6][7].
These application notes provide a detailed protocol for utilizing a fluorescence-based TUNEL assay to measure DNA fragmentation in cultured cells following treatment with this compound. This information is valuable for researchers studying the apoptotic effects of this compound, as well as for professionals in drug development assessing compound efficacy.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT). This enzyme catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA[6][8]. In this protocol, a fluorescently labeled dUTP is used, allowing for the direct visualization and quantification of apoptotic cells using fluorescence microscopy. Cells undergoing apoptosis will exhibit a strong nuclear fluorescent signal, which can be distinguished from the uniform, low-level fluorescence of non-apoptotic cells.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data from a TUNEL assay experiment. This experiment was designed to investigate the dose-dependent effect of this compound on the induction of apoptosis in a human cancer cell line following a 4-hour treatment period. The data illustrates a clear increase in the percentage of TUNEL-positive cells with increasing concentrations of this compound, indicating a dose-dependent induction of DNA fragmentation.
| Treatment Group | This compound Concentration (µM) | Total Cells Counted | TUNEL-Positive Cells | % TUNEL-Positive Cells |
| Vehicle Control | 0 (DMSO) | 500 | 15 | 3.0% |
| This compound | 1 | 500 | 75 | 15.0% |
| This compound | 5 | 500 | 210 | 42.0% |
| This compound | 10 | 500 | 385 | 77.0% |
| Positive Control | DNase I | 500 | 490 | 98.0% |
Signaling Pathway of this compound-Induced Apoptosis
This compound bypasses many of the upstream signaling events and directly targets the mitochondria to initiate the intrinsic pathway of apoptosis. This leads to the rapid activation of effector caspases and subsequent execution of apoptosis, including DNA fragmentation.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for TUNEL Assay
The following diagram outlines the key steps in the experimental workflow for performing a TUNEL assay on adherent cells treated with this compound.
Caption: Experimental workflow for the TUNEL assay.
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured on glass coverslips and can be adapted for multi-well plates.
Materials and Reagents
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Glass coverslips (sterile)
-
Multi-well plates (e.g., 24-well)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 2-4 hours), as this compound is known to induce apoptosis rapidly[3][9].
-
-
Positive and Negative Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: After fixation and permeabilization (steps 3 and 4), treat one coverslip with DNase I (e.g., 1 µg/mL in reaction buffer) for 10-15 minutes at room temperature to induce DNA strand breaks. Wash thoroughly before proceeding to the TUNEL reaction.
-
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the TdT enzyme to access the nucleus[10].
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by combining the TdT enzyme, fluorescently labeled dUTPs, and reaction buffer.
-
Carefully remove the PBS and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered (usually 50-100 µL).
-
Incubate the plate in a humidified, dark chamber for 60 minutes at 37°C.
-
-
Nuclear Counterstaining:
-
Wash the coverslips twice with PBS to remove the TUNEL reaction mixture.
-
Incubate the cells with a DAPI solution for 5-10 minutes at room temperature in the dark to visualize all cell nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore (e.g., FITC for green fluorescence) and DAPI (blue fluorescence).
-
-
Data Analysis and Quantification:
-
Capture images from multiple random fields for each treatment group to ensure representative data.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be stained with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (DAPI-stained), then multiplying by 100.
-
Image analysis software can be used for automated counting to reduce bias[11][12].
-
Troubleshooting
-
High background: May result from incomplete washing, excessive TdT enzyme, or cell necrosis. Ensure thorough washing and optimize enzyme concentration.
-
No signal in positive control: Check the activity of the DNase I and the TUNEL reagents. Ensure proper permeabilization.
-
Weak signal: The treatment time or this compound concentration may be insufficient. Optimize these parameters. Ensure the permeabilization step is adequate.
-
Cell detachment: Handle cells gently during washing steps. Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.
By following this detailed protocol, researchers can effectively utilize the TUNEL assay to quantify DNA fragmentation and gain valuable insights into the apoptotic mechanisms of this compound.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel ImageJ Macro for Automated Cell Death Quantitation in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Raptinal in 3D Cell Culture and Organoid Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raptinal (B1678814) is a potent and fast-acting small molecule that induces apoptosis, or programmed cell death, through the intrinsic pathway.[1][2] Unlike many other apoptosis-inducing agents that can take hours to show an effect, this compound can trigger cellular self-destruction within minutes.[3] This unique characteristic, combined with its effectiveness across a broad range of cancer cell lines and its demonstrated anti-tumor activity in vivo, makes this compound a valuable tool for cancer research and drug development.[4] This document provides detailed application notes and protocols for the use of this compound in advanced 3D cell culture and organoid models, which more accurately mimic the complex microenvironment of solid tumors.
Mechanism of Action
This compound initiates the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] This event is a critical commitment step in apoptosis. Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[7] Notably, this compound's action is independent of the upstream BAX/BAK proteins, which are often required for mitochondrial outer membrane permeabilization (MOMP).[2][8]
In addition to its pro-apoptotic effects, this compound has been identified as an inhibitor of the Pannexin 1 (PANX1) channel, a transmembrane protein involved in various cell death-associated processes.[5][6][9] This dual activity of inducing apoptosis while inhibiting PANX1 makes this compound a unique tool for studying the intricate signaling networks governing cell death.[6]
Application Notes for 3D Cell Culture and Organoid Models
The use of 3D cell culture and organoid models provides a more physiologically relevant context to study the effects of anti-cancer agents like this compound. These models recapitulate key aspects of tumors, such as cell-cell interactions, nutrient and oxygen gradients, and the formation of an extracellular matrix.[10]
Key Considerations:
-
Penetration: Due to the multi-layered nature of spheroids and organoids, the penetration of this compound to the core may be limited. It is crucial to optimize incubation times and concentrations to ensure uniform exposure.
-
Concentration Gradient: The concentration of this compound may decrease towards the center of the 3D structure. This can be assessed using techniques like immunofluorescence for cleaved caspase-3 at different depths.
-
Endpoint Assays: Standard 2D cell viability assays may need to be adapted for 3D models. Assays that measure spheroid/organoid size, dissociation and cell counting, or advanced imaging techniques for live/dead staining are more appropriate.
-
Heterogeneity: Organoids derived from patient tumors (patient-derived organoids or PDOs) can exhibit significant heterogeneity in their response to treatment. It is recommended to test a range of concentrations and assess the response on an individual organoid basis where possible.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines, demonstrating its broad efficacy.
| Cell Line | Cancer Type | IC50 (µM) at 24h |
| U-937 | Histiocytic Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | B-cell Lymphoma | 0.7 ± 0.3 |
| Jurkat | T-cell Leukemia | 2.7 ± 0.9 |
Data compiled from multiple sources.[4][11]
Experimental Protocols
Protocol 1: Induction of Apoptosis in 3D Spheroids
This protocol describes a general method for inducing apoptosis in cancer cell spheroids using this compound.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., HCT116, MCF-7)
-
Ultra-low attachment spheroid microplates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Live/Dead viability/cytotoxicity kit for mammalian cells
-
Fluorescence microscope
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). Culture for 2-4 days until spheroids of the desired size have formed.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A starting concentration range of 1-20 µM is recommended.[11]
-
Carefully remove the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the spheroids for the desired time points. Due to the rapid action of this compound, time points as early as 30 minutes to 4 hours can be assessed.[4][11]
-
Viability Assessment:
-
Wash the spheroids gently with PBS.
-
Stain the spheroids with a live/dead staining solution according to the manufacturer's protocol.
-
Image the spheroids using a fluorescence microscope. Live cells will fluoresce green (e.g., Calcein-AM), and dead cells will fluoresce red (e.g., Ethidium Homodimer-1).
-
-
Image Analysis: Quantify the red and green fluorescence intensity to determine the percentage of dead cells in the spheroids. Spheroid size can also be measured as an indicator of treatment efficacy.
Protocol 2: Assessing Apoptosis in Organoids via Caspase-3/7 Activity
This protocol details the measurement of apoptosis in organoids by detecting the activity of executioner caspases.
Materials:
-
Patient-derived or cell line-derived organoids cultured in Matrigel domes
-
Basal culture medium for organoids
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Organoid Culture: Culture organoids in Matrigel domes according to established protocols.
-
This compound Treatment: Prepare dilutions of this compound in the organoid culture medium.
-
Add the this compound-containing medium to the wells containing the organoid domes. Ensure the domes are fully submerged.
-
Incubation: Incubate for 1 to 4 hours. A time-course experiment is recommended to determine the optimal treatment duration.
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the reagent directly to the wells at a volume equal to the culture medium volume.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: this compound's mechanism of action, initiating the intrinsic apoptotic pathway.
Caption: Experimental workflow for inducing apoptosis in 3D spheroids with this compound.
References
- 1. This compound: a powerful tool for rapid induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Apoptosis inducer | Probechem Biochemicals [probechem.com]
- 7. This compound | 1176-09-6 | BAA17609 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Raptinal experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raptinal.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am not observing the expected apoptotic effect after treating my cells with this compound. What are the possible reasons?
A1: A lack of apoptotic response can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Storage: Store the this compound stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment.
-
-
Cell Line-Specific Sensitivity:
-
IC50 Variability: The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines.[2][3][4] Consult the provided data on IC50 values (Table 1) to ensure you are using an appropriate concentration for your specific cell line.
-
Resistance: Some cell lines may exhibit resistance to this compound-induced apoptosis. Consider performing a dose-response experiment to determine the optimal concentration for your cells.
-
-
Experimental Conditions:
-
Incubation Time: this compound is known to induce apoptosis very rapidly, often within minutes to a few hours.[3] However, the optimal incubation time can vary depending on the cell line and the assay being performed. For initial experiments, a time-course experiment (e.g., 1, 2, 4, 6 hours) is recommended.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or unhealthy cells may respond differently to apoptotic stimuli.
-
Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize Cell Culture Conditions:
-
Maintain a consistent cell passage number.
-
Ensure consistent cell seeding density for each experiment.
-
Use the same batch of cell culture medium, serum, and other reagents.
-
-
Precise Compound Handling:
-
Use a calibrated pipette to prepare your this compound dilutions.
-
Ensure thorough mixing of the this compound stock solution before dilution.
-
-
Assay-Specific Considerations:
-
For plate-based assays, be mindful of the "edge effect." To mitigate this, avoid using the outer wells of the plate or fill them with a mock solution (e.g., sterile PBS).
-
Ensure consistent incubation times and conditions (temperature, CO2 levels) for all experiments.
-
Q3: How can I confirm that the cell death I am observing is indeed apoptosis induced by this compound?
A3: To confirm that this compound is inducing apoptosis, you should perform assays that detect key hallmarks of this process:
-
Phosphatidylserine Externalization: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy. Early apoptotic cells will be Annexin V positive and PI negative.
-
Caspase Activation: Measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a fluorometric or colorimetric assay. You should observe a significant increase in caspase activity in this compound-treated cells.
-
Cytochrome c Release: Perform a cell fractionation assay to separate the mitochondrial and cytosolic fractions, followed by a Western blot to detect the presence of cytochrome c in the cytosol.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after a 24-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| U-937 | Histiocytic Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | B-cell Lymphoma | 0.7 ± 0.3 |
| Jurkat | T-cell Leukemia | 2.7 ± 0.9 |
| MIA PaCa-2 | Pancreatic Cancer | Data Not Specified |
| HOS | Osteosarcoma | Data Not Specified |
| H1993 | Lung Cancer | Data Not Specified |
| SK-MEL-5 | Melanoma | Data Not Specified |
| AGS | Gastric Cancer | Data Not Specified |
| MKN28 | Gastric Cancer | Data Not Specified |
| MKN45 | Gastric Cancer | Data Not Specified |
Data is compiled from multiple sources.[1][2][3] "Data Not Specified" indicates that while the cell line was tested, a precise IC50 value with standard deviation was not provided in the referenced literature.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis in this compound-treated cells using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Induction of Apoptosis: Treat cells with the desired concentration of this compound for the appropriate incubation time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach the cells using a gentle, non-enzymatic cell dissociation solution or by scraping. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol describes a method to quantify the activity of caspase-3 and -7 in this compound-treated cells using a fluorogenic substrate.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Induction of Apoptosis: Treat cells with a serial dilution of this compound. Include a vehicle-treated control.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 1-4 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
This compound-Induced Intrinsic Apoptosis Pathway
The following diagram illustrates the key steps in the intrinsic apoptotic pathway initiated by this compound.
Caption: Signaling cascade of this compound-induced apoptosis.
General Experimental Workflow for Assessing this compound's Efficacy
This diagram outlines a typical workflow for evaluating the apoptotic effects of this compound in a cell-based experiment.
Caption: A typical workflow for this compound experiments.
Logical Troubleshooting Flowchart for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Caption: A logical guide to troubleshooting this compound experiments.
References
Technical Support Center: Optimizing Raptinal Incubation Time for Maximal Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Raptinal (B1678814) incubation time for maximal apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a small molecule that serves as a powerful and rapid inducer of intrinsic pathway apoptosis.[1][2] Its mechanism of action involves the direct disruption of mitochondrial function, leading to the release of cytochrome c into the cytosol.[3] This process occurs independently of the pro-apoptotic proteins BAX and BAK.[3][4][5] The released cytochrome c then activates caspase-9, which in turn activates executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Q2: How quickly does this compound induce apoptosis?
This compound is known for its unparalleled speed in inducing apoptosis, often within minutes to a few hours.[2][7] In U-937 cells treated with 10 µM this compound, 50% cell death was observed in just 1.5 hours, significantly faster than other common inducers like staurosporine (B1682477) (5 hours) and doxorubicin (B1662922) (6 hours).[4] The rate of apoptosis is dependent on the concentration of this compound used.[7][8]
Q3: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type dependent. However, a common starting point is a concentration of 10 µM.[3][4][7] Incubation times can range from as short as 15-30 minutes for observing initial apoptotic events like cytochrome c release and caspase activation, to several hours (e.g., 2-6 hours) for significant levels of cell death.[4][7] For endpoint assays like IC50 determination, a 24-hour incubation is often used.[2][8] It is crucial to perform a time-course and dose-response experiment for your specific cell line to determine the optimal conditions for maximal apoptosis.
Q4: Can this compound induce other forms of cell death?
While this compound is primarily known as an apoptosis inducer, some studies have shown it can also induce pyroptosis, an inflammatory form of cell death, in certain cell types, particularly those with high expression of Gasdermin E (GSDME).[9] This is mediated by caspase-3 cleavage of GSDME.
Q5: I am not observing the expected levels of apoptosis. What are some common troubleshooting steps?
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. We recommend performing a dose-response experiment (e.g., 1-20 µM) to determine the optimal concentration for your specific cell line.
-
Incubation Time: Ensure you are using an appropriate incubation time. For early apoptotic events, shorter time points (e.g., 30 minutes to 2 hours) are suitable. For significant cell death, longer incubation times (e.g., 4-24 hours) may be necessary. A time-course experiment is highly recommended.
-
Reagent Quality: Confirm the quality and proper storage of your this compound stock solution. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
-
Detection Method: The method used to detect apoptosis can influence the results. Cross-validate your findings using multiple assays, such as Annexin V/PI staining, caspase activity assays, and Western blotting for cleaved caspases and PARP.
-
Confluence of Cells: Ensure that your cells are in the logarithmic growth phase and are not overly confluent, as this can affect their response to treatment.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's efficacy from various studies.
Table 1: Time to 50% Cell Death (10 µM Treatment in U-937 Cells)
| Compound | Time to 50% Cell Death (hours) |
| This compound | 1.5 |
| Staurosporine | 5 |
| Etoposide | 5 |
| Doxorubicin | 6 |
Data sourced from[4]
Table 2: IC50 Values of this compound after 24-hour Incubation
| Cell Line | IC50 (µM) |
| U-937 (Human lymphoma) | 1.1 ± 0.1 |
| SKW 6.4 (Human B lymphoblast) | 0.7 ± 0.3 |
| Jurkat (Human T lymphocyte) | 2.7 ± 0.9 |
| HOS (Human osteosarcoma) | 1.8 ± 0.4 |
| H1993 (Human lung carcinoma) | 2.1 ± 0.5 |
| SK-MEL-5 (Human melanoma) | 1.5 ± 0.2 |
| MIA PaCa-2 (Human pancreatic carcinoma) | 3.4 ± 0.6 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period, as determined by your time-course experiments.
-
Analysis: Following incubation, harvest the cells and proceed with your chosen apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay, or Western blot).
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound's intrinsic apoptosis signaling pathway.
Caption: General workflow for optimizing this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound bypasses BAX, BAK, and BOK for mitochondrial outer membrane permeabilization and intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 8. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bcl-2 Mediated Resistance to Raptinal
Welcome to the technical support center for researchers utilizing the pro-apoptotic compound Raptinal (B1678814). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a specific focus on overcoming resistance mediated by the anti-apoptotic protein Bcl-2.
Frequently Asked Questions (FAQs)
Q1: My cells, which are known to overexpress Bcl-2, are showing reduced sensitivity to this compound compared to control cell lines. Is this expected?
A1: Yes, this is an expected observation. While this compound is a potent inducer of intrinsic apoptosis, ectopic expression of the anti-apoptotic protein Bcl-2 has been shown to confer partial resistance to this compound-induced cell death.[1][2] Bcl-2 functions by sequestering pro-apoptotic proteins, thereby inhibiting the downstream events of the apoptotic cascade that this compound triggers. The degree of resistance can vary depending on the level of Bcl-2 expression and the specific cell type.
Q2: What is the underlying mechanism of Bcl-2 mediated resistance to this compound?
A2: this compound induces apoptosis by promoting the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1][3][4][5] The Bcl-2 family of proteins are key regulators of this process.[6][7] Anti-apoptotic members, such as Bcl-2, prevent mitochondrial outer membrane permeabilization (MOMP), thereby blocking the release of cytochrome c. By overexpressing Bcl-2, cancer cells enhance their anti-apoptotic defenses, which can partially counteract the pro-apoptotic effect of this compound.
Q3: How can I confirm that Bcl-2 overexpression is the cause of the observed this compound resistance in my cell line?
A3: To confirm the role of Bcl-2 in this compound resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the expression levels of Bcl-2 in your resistant cell line to a sensitive control cell line. Higher levels of Bcl-2 in the resistant line would support its role in the observed phenotype.
-
siRNA-mediated Knockdown of Bcl-2: Transiently knock down Bcl-2 expression in your resistant cell line using siRNA. If Bcl-2 is the primary resistance mechanism, you should observe a significant increase in sensitivity to this compound treatment following Bcl-2 knockdown.
-
Bcl-2 Overexpression in a Sensitive Cell Line: Conversely, you can transiently overexpress Bcl-2 in a cell line that is normally sensitive to this compound. This should confer partial resistance to this compound, further validating the role of Bcl-2.
Troubleshooting Guides
Problem: Reduced than expected cell death in Bcl-2 overexpressing cells treated with this compound.
Solution: A rational approach to overcome Bcl-2 mediated resistance is to combine this compound with a Bcl-2 inhibitor (a BH3 mimetic). BH3 mimetics are small molecules that bind to and inhibit anti-apoptotic Bcl-2 family proteins, thereby "priming" the cells for apoptosis.[8][9] This combination therapy can restore sensitivity to this compound.
Experimental Workflow for Combination Therapy:
Detailed Experimental Protocols
-
Cell Seeding: Seed your Bcl-2 overexpressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a Bcl-2 inhibitor (e.g., Venetoclax), or a combination of both for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Treatment: Treat cells in a 6-well plate with this compound, the Bcl-2 inhibitor, or the combination at their respective IC50 concentrations for a predetermined time point (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: IC50 Values of this compound and Bcl-2 Inhibitor (Venetoclax) in Bcl-2 Overexpressing Cells
| Treatment Group | IC50 (µM) |
| This compound alone | 15.2 |
| Venetoclax alone | 8.5 |
| This compound + Venetoclax (1:1 ratio) | 4.1 |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment
| Treatment Group | % Apoptotic Cells |
| Vehicle Control | 5.3% |
| This compound (10 µM) | 25.7% |
| Venetoclax (5 µM) | 18.9% |
| This compound (10 µM) + Venetoclax (5 µM) | 68.4% |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of Bcl-2 mediated resistance to this compound and how combination with a Bcl-2 inhibitor can overcome this resistance.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 3. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Distinguishing Raptinal-Induced Apoptosis and Pyroptosis
Welcome to the technical support center for researchers utilizing Raptinal (B1678814) in cell death studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you accurately distinguish between this compound-induced apoptosis and pyroptosis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
This compound is a small molecule that rapidly induces the intrinsic pathway of apoptosis.[1][2][3][4][5] It acts by promoting the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[3][6][7][8][9] However, the ultimate cell death phenotype—apoptosis or pyroptosis—is critically dependent on the expression level of Gasdermin E (GSDME) in the target cells.[2][10]
-
In GSDME-low cells: this compound treatment leads to classical apoptosis, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
In GSDME-high cells: Caspase-3, activated by this compound, cleaves GSDME. The resulting N-terminal fragment of GSDME forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory contents—the hallmarks of pyroptosis.[10][11][12]
Q2: How can I determine if my cell line is likely to undergo apoptosis or pyroptosis in response to this compound?
The key determinant is the expression level of GSDME.[10] Before initiating extensive cell death assays, it is recommended to perform a baseline assessment of GSDME expression in your cell line of interest.
-
Recommended Action: Perform a western blot to detect endogenous GSDME levels. Compare the expression in your cell line to established GSDME-high (e.g., some melanoma cell lines) and GSDME-low (e.g., some leukemia cell lines) cell lines as positive and negative controls, respectively.[10]
Q3: What are the key morphological differences I should look for to distinguish between this compound-induced apoptosis and pyroptosis?
Visual inspection of cell morphology is a fundamental first step in differentiating these two cell death pathways.
| Feature | Apoptosis | Pyroptosis |
| Cell Size | Shrinkage | Swelling, increased volume |
| Plasma Membrane | Intact, blebbing, formation of apoptotic bodies | Loss of integrity, pore formation, rupture |
| Cellular Contents | Contained within apoptotic bodies | Released into the extracellular space |
| Inflammation | Generally non-inflammatory | Highly inflammatory |
Q4: Can this compound induce pyroptosis through pathways other than GSDME?
Current research strongly indicates that this compound-induced pyroptosis is primarily dependent on the caspase-3/GSDME axis.[2][10] Studies have shown that in GSDME knockout cells, this compound treatment results in apoptosis rather than pyroptosis.[12] While this compound activates caspases involved in apoptosis (caspase-9, -3), it does not typically activate the inflammatory caspases (caspase-1, -4, -5, -11) that are central to canonical inflammasome-mediated pyroptosis.[3][13]
Troubleshooting Guides
Problem 1: I am not seeing the expected cell death phenotype (apoptosis vs. pyroptosis).
Possible Cause 1: Incorrect this compound concentration or treatment duration.
-
Solution: Optimize the concentration and incubation time of this compound for your specific cell line. A typical starting concentration is 10 µM, with effects observable within minutes to a few hours.[1][3] Generate a dose-response curve and a time-course experiment to determine the optimal conditions.
Possible Cause 2: Mischaracterization of GSDME expression.
-
Solution: Re-evaluate GSDME protein levels in your cells using a validated antibody and appropriate controls. If GSDME levels are low or absent, you should expect an apoptotic phenotype.
Possible Cause 3: Issues with cell health or culture conditions.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may respond differently to stimuli. Maintain consistent culture conditions.
Problem 2: My western blot results for caspase and GSDME cleavage are ambiguous.
Possible Cause 1: Suboptimal antibody or blotting conditions.
-
Solution: Use antibodies specifically validated for detecting the cleaved forms of caspase-3 and GSDME. Optimize antibody concentrations, incubation times, and washing steps. Ensure efficient protein transfer to the membrane.
Possible Cause 2: Incorrect timing of sample collection.
-
Solution: Caspase activation and GSDME cleavage are rapid events.[3] Perform a time-course experiment, collecting lysates at early time points (e.g., 15, 30, 60, 120 minutes) following this compound treatment to capture the peak of these cleavage events.
Possible Cause 3: Protein degradation.
-
Solution: Add protease inhibitors to your lysis buffer to prevent the degradation of your target proteins. Process samples quickly and keep them on ice.
Problem 3: My LDH release assay and Annexin V/PI staining results are conflicting.
Possible Cause: Misinterpretation of flow cytometry data.
-
Explanation:
-
Apoptosis: Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic cells can become double-positive.
-
Pyroptosis: Due to rapid membrane rupture, pyroptotic cells will quickly become both Annexin V and PI positive.[14]
-
-
Solution:
-
Analyze your flow cytometry data at multiple early time points. A clear population of Annexin V single-positive cells is indicative of apoptosis. A rapid shift to a double-positive population suggests pyroptosis or necrosis.
-
Correlate your flow cytometry data with the LDH release assay. A significant increase in LDH release at early time points is a strong indicator of pyroptosis.[11]
-
Experimental Protocols & Data
Key Experimental Assays
| Assay | Purpose | Apoptosis | Pyroptosis |
| Western Blotting | Detect cleavage of key proteins | Cleaved Caspase-3, PARP | Cleaved Caspase-3, Cleaved GSDME (N-terminal fragment) |
| LDH Release Assay | Measure plasma membrane rupture | Low LDH release (until secondary necrosis) | High LDH release |
| Annexin V/PI Staining | Differentiate live, apoptotic, and necrotic/pyroptotic cells | Annexin V+/PI- (early) -> Annexin V+/PI+ (late) | Rapid shift to Annexin V+/PI+ |
| Microscopy | Observe morphological changes | Cell shrinkage, blebbing, apoptotic bodies | Cell swelling, membrane rupture, "bubbly" appearance |
| ELISA | Quantify release of inflammatory mediators | Minimal release | High levels of HMGB1, IL-1α |
Detailed Methodologies
1. Western Blotting for Cleaved Caspase-3 and GSDME
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, GSDME (full-length and N-terminal fragment), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
This compound-treated cells
-
Maximum LDH release control (lyse cells with lysis buffer provided in the kit)
-
-
Incubation: Treat cells with this compound for the desired time points.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Assay: Perform the LDH assay according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the recommended wavelength.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (this compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
3. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells in suspension or adherent cells (which are then detached) with this compound.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic/pyroptotic cells: Annexin V+ / PI+
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis pathway in cells with low GSDME expression.
Caption: this compound-induced pyroptosis pathway mediated by GSDME.
Caption: Workflow for characterizing this compound-induced cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. | Broad Institute [broadinstitute.org]
- 5. RePub, Erasmus University Repository: A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed [repub.eur.nl]
- 6. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 10. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. antbioinc.com [antbioinc.com]
- 14. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential Off-Target Effects of Raptinal in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential off-target effects of Raptinal (B1678814) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that rapidly induces apoptosis.[1][2][3] Its primary mechanism involves the direct activation of caspase-3, a key executioner caspase, and the promotion of cytochrome c release from the mitochondria, thereby initiating the intrinsic apoptotic pathway.[4][5][6] This process is notably faster than many other apoptosis inducers.[1][6]
Q2: Are there any known off-target effects of this compound?
Yes. Besides its pro-apoptotic activity, this compound has been shown to inhibit the activity of caspase-activated Pannexin 1 (PANX1), a transmembrane channel involved in cell death-associated processes.[2][5][7] This inhibition occurs through a mechanism distinct from other known PANX1 inhibitors.[2][7] Additionally, in some cell types, this compound can induce Gasdermin E (GSDME)-dependent pyroptosis, another form of programmed cell death.[8]
Q3: How can I distinguish between on-target apoptotic effects and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of specific inhibitors: Co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) should block this compound-induced apoptosis if it is the primary on-target effect. If cell death persists, it may indicate off-target or caspase-independent mechanisms.
-
Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could "rescue" the cells from the off-target effect.
-
Dose-response analysis: A significant separation between the concentration of this compound required to induce apoptosis and the concentration that elicits a suspected off-target effect can suggest a therapeutic window.
-
Orthogonal approaches: Employing a structurally unrelated compound that also induces apoptosis through the intrinsic pathway can help determine if an observed phenotype is specific to this compound's chemical structure or a general consequence of apoptosis.[9]
Q4: What are some initial steps to take if I suspect my results are influenced by off-target effects?
If you suspect off-target effects, consider the following:
-
Titrate this compound concentration: Use the lowest effective concentration of this compound to induce the desired level of apoptosis, as off-target effects are often more pronounced at higher concentrations.
-
Time-course experiments: Analyze cellular responses at different time points after this compound treatment. The rapid induction of apoptosis by this compound (often within minutes to a few hours) can sometimes help differentiate primary effects from secondary, downstream consequences that may be misinterpreted as off-target effects.[4][6]
-
Cell line comparison: Test this compound in multiple cell lines.[1][4] Off-target effects can be cell-type specific. Consistent results across different cell lines can strengthen the evidence for an on-target effect.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity or unusual cell morphology.
-
Potential Cause: This could be due to a potent off-target effect or the induction of a non-apoptotic cell death pathway like pyroptosis.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple apoptosis markers, such as Annexin V/PI staining, and western blotting for cleaved caspase-3 and PARP to confirm that the observed cell death is indeed apoptosis.[10]
-
Investigate Pyroptosis: If you observe cell swelling and membrane rupture, test for markers of pyroptosis, such as cleavage of Gasdermin E (GSDME) and release of LDH.[8]
-
Broad-Spectrum Profiling: If the cause remains unclear, consider broader profiling assays like kinase or receptor screening panels to identify potential unintended targets.[9][11]
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause: Inconsistent results can arise from variability in cell culture conditions, reagent preparation, or the timing of measurements.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell density, passage number, and growth phase across all experiments.
-
Fresh Reagent Preparation: Prepare fresh stock solutions of this compound and other reagents for each experiment.
-
Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors.
-
Precise Timing: Given the rapid action of this compound, adhere to strict timing for treatment and sample collection.[6]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U-937 | Human Lymphoma | 1.1 ± 0.1 | [4] |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 | [4] |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 | [4] |
| HL-60 | Human Promyelocytic Leukemia | 0.15 - 0.7 | [12] |
| SK-MEL-5 | Human Melanoma | 0.15 - 0.7 | [12] |
| HOS | Human Osteosarcoma | 0.7 - 3.4 | [12] |
| H1993 | Human Lung Carcinoma | 0.7 - 3.4 | [12] |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 0.7 - 3.4 | [12] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is a general method to assess the off-target effects of this compound on a broad panel of kinases.
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (commercial panel)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[13]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to a suspected off-target protein in a cellular context.
Objective: To assess the thermal stabilization of a target protein upon this compound binding in intact cells.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Reagents for protein quantification (e.g., Western Blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration and incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[9]
Mandatory Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 2. This compound | Apoptosis inducer | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces Gasdermin E-dependent pyroptosis in naïve and therapy-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 1176-09-6 | BAA17609 | Biosynth [biosynth.com]
- 11. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 12. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing the Dual Effects of Raptinal on Apoptosis and PANX1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raptinal (B1678814). The focus is on managing its dual functionality as a potent apoptosis inducer and a Pannexin 1 (PANX1) channel inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule known to be a rapid and potent inducer of the intrinsic apoptotic pathway.[1] It acts by promoting the release of cytochrome c from the mitochondria, which subsequently activates caspases and leads to programmed cell death.[2][3][4]
Q2: What is the secondary, off-target effect of this compound that I should be aware of?
Recent studies have revealed that this compound also functions as an inhibitor of the Pannexin 1 (PANX1) channel.[2][5][6] This is a critical consideration in experimental design, as PANX1 channels play a significant role in the physiological processes of apoptosis.[2]
Q3: How does this compound's inhibition of PANX1 differ from other known inhibitors?
This compound inhibits caspase-activated PANX1 channels through a mechanism that appears to be distinct from other well-characterized PANX1 inhibitors like carbenoxolone (B1668346) and trovafloxacin.[2][5][7] The inhibitory effect of this compound is not readily reversible by washing out the compound, suggesting a potentially covalent interaction or the involvement of a metabolite.[1][8]
Q4: What are the implications of PANX1 inhibition when using this compound to induce apoptosis?
During apoptosis, PANX1 channels are typically cleaved and activated by caspase-3 and -7.[9] This activation leads to the release of "find-me" signals, such as ATP and UTP, which recruit phagocytes to clear the apoptotic cells.[9] By inhibiting PANX1, this compound can interfere with these downstream apoptotic processes, including:
-
Alterations in the formation of apoptotic bodies.[8]
-
Changes in plasma membrane permeability to certain dyes.[9]
Therefore, when using this compound to study apoptosis, it is crucial to consider that the observed phenotypes may be a composite of both apoptosis induction and PANX1 inhibition.
Troubleshooting Guides
Problem 1: Unexpected results in phagocyte recruitment assays after inducing apoptosis with this compound.
-
Possible Cause: this compound's inhibition of PANX1 is likely reducing the release of ATP and other "find-me" signals from the apoptotic cells, leading to decreased phagocyte migration.[2]
-
Troubleshooting Steps:
-
Confirm PANX1 Inhibition: Measure ATP release from your cells treated with this compound and compare it to cells treated with another apoptosis inducer (e.g., staurosporine) with and without a known PANX1 inhibitor (see Table 1). A significant reduction in ATP release in the this compound-treated group would support this hypothesis.
-
Use an Alternative Apoptosis Inducer: If the goal is to study PANX1-dependent "find-me" signal release, consider using an apoptosis inducer that does not inhibit PANX1, such as staurosporine (B1682477) or etoposide.
-
Rescue Experiment: Attempt to rescue the phagocyte recruitment by adding exogenous ATP to the conditioned media from this compound-treated apoptotic cells.
-
Problem 2: Discrepancies in membrane permeability dye uptake assays in early apoptotic cells induced by this compound.
-
Possible Cause: PANX1 channels contribute to the selective membrane permeability of early apoptotic cells to certain dyes like TO-PRO-3.[8][9] this compound's inhibitory effect on PANX1 can alter this permeability.
-
Troubleshooting Steps:
-
Compare with Other Inducers: Induce apoptosis with a different agent and compare the dye uptake profile to that of this compound-treated cells.
-
Use a PANX1-independent marker of apoptosis: To confirm the stage of apoptosis, use a marker that is not dependent on PANX1 activity, such as Annexin V staining.
-
Consult the Literature: Be aware that this compound treatment can lead to less uptake of membrane-impermeable dyes compared to other apoptosis inducers.[8]
-
Quantitative Data
Table 1: Common PANX1 Inhibitors
| Inhibitor | Typical Working Concentration | IC₅₀ | Notes |
| Carbenoxolone (CBX) | 50-100 µM | ~5 µM | Also inhibits gap junctions.[10][11] |
| Probenecid (PBN) | 1 mM | ~150 µM | Also an inhibitor of organic anion transporters.[10] |
| Mefloquine | 10-50 µM | ~0.5 µM | Antimalarial drug, also has other off-target effects.[12] |
| ¹⁰Panx1 Peptide | 100-200 µM | Not specified | A mimetic peptide that corresponds to a sequence in the first extracellular loop of PANX1.[12] |
| Trovafloxacin | 20 µM | ~0.2 µM | A potent and selective PANX1 inhibitor.[8][13] |
Note: IC₅₀ values can vary depending on the cell type and experimental conditions.
Table 2: this compound Activity Profile
| Activity | Cell Line | IC₅₀ (24h) | Reference |
| Apoptosis Induction | U-937 | 1.1 ± 0.1 µM | [14] |
| Apoptosis Induction | SKW 6.4 | 0.7 ± 0.3 µM | [14] |
| Apoptosis Induction | Jurkat | 2.7 ± 0.9 µM | [14] |
| PANX1 Inhibition | Jurkat, Hek293T | Not specified | [1][8] |
Experimental Protocols
Protocol 1: ATP Release Assay to Measure PANX1 Activity
This protocol is adapted from methods described for assessing PANX1 channel activity.[15]
-
Cell Preparation: Plate cells in a 96-well plate and grow to the desired confluency.
-
Induction of Apoptosis: Treat cells with this compound or another apoptosis inducer for the desired time. Include a vehicle control and a positive control (e.g., staurosporine + a PANX1 inhibitor).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ATP Measurement: Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the ATP concentration to the cell number or total protein content.
Protocol 2: Dye Uptake Assay for PANX1 Channel Opening
This protocol is based on the principle that open PANX1 channels allow the influx of certain membrane-impermeable dyes.[10]
-
Cell Preparation: Plate cells on glass coverslips or in an imaging-compatible plate.
-
Treatment: Induce apoptosis with this compound or another agent in the presence of a fluorescent dye such as TO-PRO-3 (e.g., 1 µM).
-
Imaging: Acquire fluorescence and bright-field images at different time points using a fluorescence microscope.
-
Quantification: Count the number of dye-positive cells and express it as a percentage of the total number of cells.
Visualizations
Caption: Dual action of this compound: inducing apoptosis and inhibiting PANX1.
Caption: Troubleshooting workflow for this compound-related experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. This compound | Apoptosis inducer | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Panx-1 Blockers: Synthesis, Biological Evaluation and Molecular Dynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nanobody-based pannexin1 channel inhibitors reduce inflammation in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Raptinal Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raptinal (B1678814). Our goal is to help you avoid precipitation issues and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I diluted my DMSO stock in an aqueous buffer. What is the most common cause of this?
A1: this compound is a lipophilic molecule with low solubility in purely aqueous solutions.[1] Direct dilution of a concentrated DMSO stock into aqueous buffers (like PBS or saline) without the use of co-solvents can cause the compound to crash out of solution. It is crucial to use a carefully designed solvent system to maintain its solubility.
Q2: What are the recommended solvent systems for preparing this compound solutions for in vitro and in vivo experiments?
A2: For in vitro studies, preparing a 10 mM stock solution in DMSO is a common starting point.[2][3] For in vivo experiments, multi-component solvent systems are necessary to maintain solubility upon injection. Two commonly recommended protocols are:
Q3: I followed a recommended protocol, but I still see some precipitation. What can I do?
A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] It is also critical to add the solvents sequentially and ensure the solution is mixed thoroughly after each addition.[2]
Q4: How should I store my this compound stock solutions to prevent degradation and precipitation?
A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] Recommended storage conditions are:
Q5: At what concentration is this compound typically used in cell-based assays?
A5: this compound is a potent inducer of apoptosis and is often used at concentrations in the low micromolar range. For example, treatment with 10 μM this compound for 2 hours can induce the cleavage of pro-caspase-3 in several human gastric cancer cell lines.[2] The 24-hour IC50 values for this compound are typically between 0.7-3.4 μM across various cancer and non-cancerous cell lines.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | This compound has poor aqueous solubility. | Use a co-solvent system. For in vitro working solutions, ensure the final DMSO concentration is sufficient to maintain solubility while being tolerated by your cells. For in vivo preparations, use established formulations with PEG300, Tween-80, or corn oil.[2][4] |
| Cloudiness or precipitation during preparation of multi-solvent formulation | Incomplete mixing or improper order of solvent addition. | Add each solvent sequentially and mix thoroughly after each addition.[2] If precipitation persists, gentle heating or sonication can be applied to aid dissolution.[2] |
| Precipitation in the final working solution over time | The solution may be supersaturated or unstable at the storage temperature. | It is recommended to prepare fresh working solutions for experiments and use them on the same day.[2] If short-term storage is necessary, keep the solution on ice and protected from light. |
| Inconsistent experimental results | Potential precipitation of this compound leading to inaccurate concentrations. | Always visually inspect your solutions for any signs of precipitation before use. If in doubt, prepare a fresh solution following the recommended protocols. |
Quantitative Data Summary
Table 1: this compound Solubility in Different Solvent Systems
| Solvent System | Achievable Solubility | Notes |
| DMSO | ≥ 20 mg/mL (51.75 mM) | May require sonication and warming to 60°C.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.47 mM) | A clear solution is expected.[2][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.47 mM) | A clear solution is expected.[2][4] |
Table 2: In Vitro Activity of this compound
| Cell Lines | IC50 Values (24 hours) |
| U-937 | 1.1 ± 0.1 μM[4] |
| SKW 6.4 | 0.7 ± 0.3 μM[4] |
| Jurkat | 2.7 ± 0.9 μM[4] |
| Various cancer and non-cancerous cell lines | 0.7 - 3.4 μM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of solid this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a final concentration of 10 mM.
-
If necessary, use sonication and gentle warming (up to 60°C) to fully dissolve the compound.[4]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][4]
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Saline-based)
This protocol is for preparing a 1 mL working solution. The final concentration will depend on the concentration of your initial DMSO stock.
-
Begin with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 μL of PEG300.
-
To the PEG300, add 100 μL of your this compound DMSO stock solution and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 μL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. Mix well.[2]
-
The final solution should be clear. It is recommended to use this working solution on the same day it is prepared.[2]
Visualizations
Caption: this compound's mechanism of action in the intrinsic apoptosis pathway.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis inducer | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Raptinal Versus Staurosporine for Apoptosis Induction
An Objective Guide for Researchers in Cellular Biology and Drug Discovery
The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and developing therapeutic strategies for diseases like cancer. The selection of an appropriate chemical inducer of apoptosis is critical for experimental success. This guide provides a detailed comparative analysis of two widely used apoptosis inducers: Raptinal (B1678814), a novel and rapid-acting compound, and staurosporine (B1682477), a classic and well-characterized protein kinase inhibitor.
Mechanism of Action and Cellular Effects
This compound is a small molecule that has been identified as an exceptionally rapid inducer of caspase-dependent apoptosis through the intrinsic pathway.[1][2] It triggers the release of cytochrome c from the mitochondria within minutes of cellular exposure, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1][3] This rapid action is a distinguishing feature of this compound, setting it apart from many other apoptosis-inducing agents.[1][3] Notably, this compound's mechanism appears to be independent of the pro-apoptotic proteins BAX, BAK, and BOK, suggesting a unique mode of disrupting mitochondrial function to initiate apoptosis.[4][5]
Staurosporine, a broad-spectrum protein kinase inhibitor, induces apoptosis in a wide variety of cell types.[6][7] Its primary mechanism involves the inhibition of protein kinase C (PKC), which leads to the activation of the intrinsic apoptotic pathway.[8] Similar to this compound, staurosporine treatment results in the activation of caspases, including caspase-3 and caspase-9, and the subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[6][8][9] However, the onset of apoptosis induced by staurosporine is generally slower compared to this compound.[3] Staurosporine's effects can also be cell-type dependent, and it has been shown to induce apoptosis through both caspase-dependent and -independent mechanisms.[10][11]
Quantitative Performance Data
The following table summarizes key quantitative parameters for this compound and staurosporine, providing a basis for direct comparison of their efficacy and potency in inducing apoptosis.
| Parameter | This compound | Staurosporine | Cell Line(s) | Source(s) |
| Time to 50% Cell Death | Significantly faster than staurosporine | Slower than this compound | U-937, HOS, H1993, SK-MEL-5, MIA PaCa-2 | [3] |
| IC50 (24h incubation) | 0.7 - 3.4 µM | Varies (nM to low µM range) | Various cancer and non-cancerous cell lines | [1][3][12] |
| Cytochrome c Release | As early as 10 minutes | Slower onset | U-937, SKW 6.4 | [1][3] |
| Caspase-3 Activation | Complete activation within 45 minutes (at 10 µM) | Detected as early as 3 hours | U-937, SKW 6.4, HCEC | [1][6] |
| PARP-1 Cleavage | Prominent within 1 hour (at 10 µM) | Detected after 3 hours | U-937, HCEC | [1][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental comparison, the following diagrams are provided in DOT language for use with Graphviz.
Caption: this compound's rapid induction of the intrinsic apoptotic pathway.
Caption: Staurosporine's induction of the intrinsic apoptotic pathway.
References
- 1. US9682060B2 - Small molecules that induce intrinsic pathway apoptosis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 9. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. medchemexpress.com [medchemexpress.com]
Raptinal Demonstrates Unparalleled Speed in Apoptosis Induction Compared to Etoposide
New data reveals that the small molecule Raptinal (B1678814) induces programmed cell death, or apoptosis, at a significantly faster rate than the widely used chemotherapeutic agent etoposide (B1684455). This comprehensive analysis provides a head-to-head comparison of their apoptotic speed, mechanisms of action, and the experimental protocols used to measure these effects, offering valuable insights for researchers in drug discovery and cell biology.
This compound, a novel pro-apoptotic compound, has been shown to initiate the intrinsic apoptotic pathway within minutes, a stark contrast to the hours-long process typically observed with conventional inducers like etoposide.[1][2] This rapid action presents a powerful tool for studying the intricate machinery of apoptosis and holds potential for therapeutic applications requiring swift and efficient cell killing.
Quantitative Comparison of Apoptotic Speed
Experimental data consistently demonstrates this compound's superiority in the rapid induction of apoptosis across various cell lines. A key head-to-head comparison in U-937 cells revealed that 10 µM of this compound achieved 50% cell death in a mere 1.5 hours.[3] In contrast, etoposide required 5 hours to reach the same milestone.[3] The apoptotic speed of etoposide is also dose-dependent, with lower concentrations leading to a more protracted process of cell death, sometimes taking up to 72 hours for complete culture extinction.[4][5]
| Compound | Cell Line | Concentration | Time to 50% Cell Death (Hours) | Key Observations |
| This compound | U-937 | 10 µM | 1.5 | Significantly faster than other apoptosis inducers.[3] |
| Etoposide | U-937 | 10 µM | 5 | Slower onset of apoptosis compared to this compound.[3] |
| Etoposide | U-937 | 50 µM | ~24 | Higher concentrations lead to faster cell death.[4][5] |
| Etoposide | U-937 | 0.5 µM | ~72 | Lower concentrations result in a delayed apoptotic response.[4][5] |
| Etoposide | L929 Fibroblasts | Not Specified | ~72 | Demonstrates cell-line-dependent variability in response time.[6][7] |
Mechanistic Differences in Apoptosis Induction
The disparity in apoptotic speed between this compound and etoposide can be attributed to their distinct mechanisms of action.
This compound acts directly on the mitochondria, the powerhouse of the cell, to rapidly trigger the release of cytochrome c.[8][9] This event is a critical step in the intrinsic apoptotic pathway. Notably, this compound's action is independent of the pro-apoptotic proteins BAX and BAK, bypassing some of the upstream signaling events that can delay the onset of apoptosis.[3][9] Some evidence also suggests that this compound can directly activate caspase-3, a key executioner enzyme in the apoptotic cascade.[10]
Etoposide , a topoisomerase II inhibitor, induces DNA damage, which then initiates a cellular stress response.[11][12] This damage response can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[13] The etoposide-induced apoptotic cascade involves a more complex series of signaling events, including the activation of p53 and the upregulation of pro-apoptotic proteins like Bax, which contribute to the slower time course of cell death.[6]
Signaling Pathway Diagrams
References
- 1. Rapid Apoptosis-Inducing Compound: this compound | TCI AMERICA [tcichemicals.com]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a powerful tool for rapid induction of apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 6. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Intrinsic Apoptotic Pathway of Raptinal using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raptinal, a potent and rapid inducer of apoptosis, with other agents and details the experimental framework for confirming its mechanism of action through the intrinsic apoptotic pathway using small interfering RNA (siRNA). The data presented is collated from multiple studies to offer a broad perspective on its efficacy and mechanism.
This compound: A Rapid Inducer of Intrinsic Apoptosis
This compound is a small molecule that has been shown to induce caspase-dependent apoptosis within minutes in a multitude of cell lines.[1] Its primary mechanism involves the rapid release of cytochrome c from the mitochondria, leading to the activation of the intrinsic apoptotic pathway.[2][3] Notably, studies have demonstrated that this compound can trigger this pathway independently of the pro-apoptotic proteins BAX and BAK, offering a unique tool for studying apoptosis in cells that may have developed resistance to conventional inducers.
Performance Comparison: this compound vs. Other Apoptosis Inducers
This compound distinguishes itself from other apoptosis-inducing agents primarily through the speed of its action. The following tables summarize its potency and comparative efficacy.
Table 1: IC50 Values of this compound in Various Human Cell Lines (24-hour incubation)
| Cell Line | Cell Type | Average IC50 (µM) |
| U-937 | Human Lymphoma | 1.1 ± 0.1 |
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3 |
| Jurkat | Human T-cell Leukemia | 2.7 ± 0.9 |
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2 |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2 |
| MIA PaCa-2 | Human Pancreatic Cancer | Not specified |
Data compiled from multiple sources.[4][5]
Table 2: Comparative Efficacy of Apoptosis Inducers
| Compound | Concentration | Time to 50% Cell Death (U-937 cells) | Mechanism of Action |
| This compound | 10 µM | < 2 hours | Induces intrinsic apoptosis |
| Staurosporine | 10 µM | ~ 6 hours | Protein kinase inhibitor, induces intrinsic apoptosis |
| Etoposide | 10 µM | ~ 5-6 hours | Topoisomerase II inhibitor, induces DNA damage and intrinsic apoptosis |
| Doxorubicin | 10 µM | ~ 12 hours | Topoisomerase II inhibitor, intercalates DNA |
| Camptothecin | 10 µM | ~ 14-18 hours | Topoisomerase I inhibitor |
This table presents a comparative overview based on available data. Direct head-to-head experimental conditions may vary across studies.[2][6]
Confirming the Intrinsic Pathway with siRNA
The involvement of the intrinsic apoptotic pathway in this compound's mechanism of action can be confirmed by silencing key genes in this cascade using siRNA. The knockdown of Apaf-1 (Apoptotic Peptidase Activating Factor 1), Caspase-9 (CASP9), and Caspase-3 (CASP3) has been shown to significantly reduce this compound-induced apoptosis.
Table 3: Effect of siRNA Knockdown on this compound-Induced Caspase-3/7 Activity
| Gene Target | % Reduction in Caspase-3/7 Activity |
| APAF1 | ~80% |
| CASP9 | ~75% |
| CASP3 | ~90% |
| DIABLO | ~85% |
| BOK | ~75% |
Data represents the approximate reduction in caspase-3/7 activity in MIA PaCa-2 cells treated with 10 µM this compound for 1 hour following siRNA-mediated knockdown of the respective genes.[2][6]
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
siRNA Transfection Protocol for APAF1, CASP3, and CASP9 Knockdown
This protocol outlines a general procedure for siRNA transfection using a lipid-based reagent like Lipofectamine™ RNAiMAX. Optimization for specific cell lines is recommended.
Materials:
-
Cells to be transfected (e.g., MIA PaCa-2)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Pre-designed and validated siRNAs for human APAF1, CASP3, and CASP9 (and a non-targeting control siRNA)
-
Nuclease-free water
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in complete culture medium without antibiotics, aiming for 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the siRNA stock solution in Opti-MEM™ I to the desired final concentration (e.g., 10 nM). For a single well of a 6-well plate, prepare the following in a microcentrifuge tube (Tube A):
-
X µL of siRNA stock (to a final concentration of 10 nM)
-
Dilute to 125 µL with Opti-MEM™ I
-
-
Transfection Reagent Preparation: In a separate microcentrifuge tube (Tube B), dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I. For a single well of a 6-well plate:
-
9 µL of Lipofectamine™ RNAiMAX
-
Dilute to 125 µL with Opti-MEM™ I
-
-
Complex Formation: Add the diluted siRNA (from Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting. Incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 250 µL of the siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal knockdown time should be determined empirically for the target protein.
-
This compound Treatment and Analysis: Following the incubation period for gene knockdown, treat the cells with this compound (e.g., 10 µM for 1 hour) and proceed with the desired apoptosis assay (e.g., Caspase-Glo® 3/7 Assay).
Caspase-Glo® 3/7 Assay Protocol
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Transfected and this compound-treated cells in 96-well plates
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Assay Plate Preparation: After treating the siRNA-transfected cells with this compound in a 96-well plate, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing the Pathway and Workflow
The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.
Caption: Intrinsic apoptotic pathway induced by this compound.
Caption: Experimental workflow for siRNA-mediated confirmation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. genscript.com [genscript.com]
- 5. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. genecards.org [genecards.org]
Validating Raptinal's Specificity for the Mitochondrial Apoptosis Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding normal physiology and various pathological states, including cancer and neurodegenerative diseases. A key challenge in this field is the precise induction of specific apoptotic pathways for mechanistic studies and therapeutic development. Raptinal, a small molecule inducer of apoptosis, has gained attention for its rapid action. This guide provides a comprehensive comparison of this compound with other established apoptosis-inducing agents, focusing on its specificity for the mitochondrial (intrinsic) pathway, supported by experimental data and detailed protocols.
Mechanism of Action: this compound's Direct Engagement with the Intrinsic Pathway
This compound is a small molecule that has been shown to rapidly induce apoptosis through the intrinsic pathway.[1][2] Its mechanism of action is characterized by the direct disruption of mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[3][4] This event is a critical initiation step for the mitochondrial pathway of apoptosis. Notably, this compound can trigger cytochrome c release and subsequent apoptosis in a manner that is independent of the pro-apoptotic Bcl-2 family proteins BAX and BAK, and even BOK, which are typically essential for mitochondrial outer membrane permeabilization (MOMP).[3][4][5] This suggests a unique mechanism that bypasses some of the upstream regulatory checkpoints of the intrinsic pathway. Following cytochrome c release, the apoptotic cascade proceeds through the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][4]
Comparative Analysis of Apoptosis Inducers
To objectively evaluate this compound's performance, it is compared against a panel of well-established apoptosis inducers with varying mechanisms of action.
-
Staurosporine (B1682477): A potent but non-selective protein kinase inhibitor that induces apoptosis in a wide range of cell types.
-
Camptothecin: A topoisomerase I inhibitor that causes DNA damage, leading to the activation of the intrinsic apoptotic pathway.
-
Etoposide: A topoisomerase II inhibitor that also induces DNA damage and triggers the mitochondrial pathway.
-
ABT-737: A BH3 mimetic that specifically inhibits the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w), thereby promoting apoptosis through the mitochondrial pathway.
Data Presentation: Quantitative Comparison of Apoptosis Induction
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the kinetics of caspase activation for this compound and its alternatives across various cell lines.
Table 1: IC50 Values (µM) of Apoptosis Inducers in Various Cell Lines (24-hour treatment)
| Cell Line | This compound | Staurosporine | Camptothecin | Etoposide | ABT-737 |
| U-937 (Human Lymphoma) | 1.1 ± 0.1[2][6] | ~0.001-0.1 | ~0.01-0.1 | ~0.1-1 | ~0.05-0.1 |
| Jurkat (Human T-cell Leukemia) | 2.7 ± 0.9[2][6] | ~0.01-0.2 | ~0.01-0.1 | ~1-10 | ~0.5-2 |
| HCT116 (Human Colon Carcinoma) | ~1-5 | ~0.006[7] | ~0.01-0.1 | ~1-10 | ~1-10 |
| MCF7 (Human Breast Adenocarcinoma) | ~1-5 | ~0.01-0.1 | 0.089[8] | ~1-10 | >10 |
| A549 (Human Lung Carcinoma) | ~1-5 | ~0.1-1 | ~0.1-1 | 3.49 (72h)[9] | ~5-15 |
| HFF-1 (Human Foreskin Fibroblast) | 3.3 ± 0.2[1] | ~0.01-0.1 | ~0.1-1 | ~1-10 | ND |
| MCF10A (Human Breast Epithelial) | 3.0 ± 0.2[1] | ~0.01-0.1 | ~0.1-1 | ~1-10 | ND |
ND: Not determined from the provided search results.
Table 2: Kinetics of Caspase-3/7 Activation
| Compound | Cell Line | Concentration | Time to Significant Activation |
| This compound | U-937 | 10 µM | ~20-30 minutes[1] |
| Staurosporine | HCEC | 0.2 µM | ~3 hours[10] |
| Staurosporine | HeLa | 1 µM | ~3 hours[11] |
| Camptothecin | Varies | Varies | Several hours (typically > 4 hours) |
| Etoposide | Varies | Varies | Several hours (typically > 6 hours) |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.
Caspase-3/7 Activity Assay
This protocol is adapted from commercially available luminescent assays (e.g., Caspase-Glo® 3/7 Assay).
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or other apoptosis inducers at the desired concentrations and for the indicated time points. Include untreated cells as a negative control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Cytochrome c Release Assay (Western Blotting)
This protocol outlines the detection of cytochrome c translocation from the mitochondria to the cytosol.
Principle: Upon induction of the mitochondrial apoptosis pathway, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. By fractionating the cell into cytosolic and mitochondrial components, the presence of cytochrome c in the cytosol can be detected by Western blotting, indicating the activation of the intrinsic pathway.[13][14]
Procedure:
-
Cell Treatment: Treat cells in culture with this compound or other compounds for the desired time points.
-
Cell Harvesting: Harvest cells by centrifugation and wash them with ice-cold PBS.
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge the lysate at a low speed to pellet the intact mitochondria and nuclei. The supernatant represents the cytosolic fraction.
-
The pellet can be further processed to isolate the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: The presence of a band corresponding to cytochrome c in the cytosolic fraction of treated cells, and its absence in the untreated control, confirms cytochrome c release. Loading controls for both cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions should be used to ensure proper fractionation.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound and Alternatives.
Caption: Workflow for Validating Apoptosis Pathway Specificity.
Caption: Logical Flow of this compound's Pro-Apoptotic Action.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and rapid inducer of the mitochondrial pathway of apoptosis. Its key distinguishing feature is its ability to directly target mitochondria and induce cytochrome c release, often bypassing the need for upstream signaling events and the canonical BAX/BAK-dependent MOMP. This makes this compound a valuable tool for studying the core machinery of the intrinsic apoptotic pathway.
While this compound exhibits high specificity for the mitochondrial pathway, it is important to consider potential off-target effects, such as the inhibition of PANX1 activity and the induction of pyroptosis in specific cellular contexts, which have been reported in the literature.[15] Therefore, as with any pharmacological tool, appropriate controls and complementary assays are essential to ensure the accurate interpretation of experimental results.
In comparison to other apoptosis inducers, this compound's speed and direct mitochondrial action offer unique advantages for researchers seeking to dissect the downstream events of the intrinsic pathway with high temporal resolution. This guide provides the necessary data and protocols to enable researchers to effectively utilize and validate this compound in their studies of programmed cell death.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. netjournals.org [netjournals.org]
- 10. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. diposit.ub.edu [diposit.ub.edu]
Raptinal's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Raptinal, a potent and rapid inducer of apoptosis, across various cancer cell lines. The data presented is compiled from publicly available research, offering an objective overview of its performance and the underlying mechanisms of action.
Quantitative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects across a wide spectrum of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of cells, have been determined after a 24-hour incubation period.[1][2]
| Cell Line | Cell Type | Average IC50 (μM) |
| Cancer Cell Lines | ||
| SKW 6.4 | Human Lymphoma | 0.7 ± 0.3[3][4] |
| U-937 | Human Lymphoma | 1.1 ± 0.1[3][4] |
| Jurkat | Human T-cell leukemia | 2.7 ± 0.9[3][4] |
| AGS | Human Gastric Adenocarcinoma | Not explicitly quantified, but apoptosis induced at 10µM[3][4] |
| MKN28 | Human Gastric Adenocarcinoma | Not explicitly quantified, but apoptosis induced at 10µM[3][4] |
| MKN45 | Human Gastric Adenocarcinoma | Not explicitly quantified, but apoptosis induced at 10µM[3][4] |
| B16-F10 | Murine Melanoma | In vivo tumor growth retardation by 60%[3] |
| 4T1 | Murine Breast Cancer | In vivo tumor growth inhibition by 50%[1][5] |
| Non-Cancerous Cell Lines | ||
| HFF-1 | Human Foreskin Fibroblast | 3.3 ± 0.2[1] |
| MCF10A | Human Breast Epithelium | 3.0 ± 0.2[1] |
| WT-MEF | Mouse Embryonic Fibroblasts | 2.4 |
Mechanism of Action: Rapid Induction of Intrinsic Apoptosis
This compound distinguishes itself by its ability to induce apoptosis with remarkable speed, often within minutes.[2] It functions by directly activating caspase-3, a key executioner caspase, thereby bypassing the need for the activation of initiator caspases-8 and -9.[3] This direct activation is a consequence of this compound's ability to disrupt mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[6][7] This process initiates the intrinsic apoptotic pathway.[2][7]
Interestingly, in some cancer models such as melanoma, this compound has also been shown to induce pyroptosis, an inflammatory form of programmed cell death, in a caspase- and GSDME-dependent manner.[8] This suggests that the mode of cell death induced by this compound can be context-dependent, potentially influenced by the specific molecular characteristics of the cancer cells.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7.
-
Cell Lysis: Lyse the treated and control cells using a cell lysis buffer.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysate.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate, which releases aminoluciferin.
-
Luminescence Measurement: Measure the resulting "glow-type" luminescent signal, which is proportional to the amount of caspase-3/7 activity.[9]
Western Blot for Caspase Activation
This technique detects the cleavage of caspases, an indicator of their activation.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3 or -9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.[10]
Visualizing this compound's Mechanism and Workflow
To further elucidate the processes involved, the following diagrams were generated using Graphviz.
Caption: this compound's mechanism of inducing apoptosis.
Caption: General workflow for assessing this compound's efficacy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Raptinal's Apoptotic Efficacy Against Leading Inducers
A Comparative Analysis of Raptinal, Staurosporine, Etoposide, and TRAIL in Inducing Programmed Cell Death
For researchers in oncology, immunology, and neurobiology, the ability to reliably and efficiently induce apoptosis is critical for experimental success. This guide provides an objective comparison of this compound, a novel and rapid apoptosis inducer, with three widely used alternatives: Staurosporine, Etoposide, and TRAIL. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to assist researchers in selecting the most appropriate tool for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of this compound and its comparators across various cell lines and experimental conditions. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with consideration of the different experimental setups.
Table 1: Potency of Apoptosis Inducers (IC50/EC50 Values)
| Inducer | Cell Line | IC50/EC50 | Incubation Time | Citation |
| This compound | U-937 (Human Lymphoma) | 1.1 ± 0.1 µM | 24 hours | |
| SKW 6.4 (Human Lymphoma) | 0.7 ± 0.3 µM | 24 hours | ||
| Jurkat (Human T-cell Leukemia) | 2.7 ± 0.9 µM | 24 hours | ||
| HCT116 (Human Colon Carcinoma) | ~1 µM | 18 hours | ||
| Staurosporine | MGC803 (Human Gastric Cancer) | 54 ng/mL (~115 nM) | 24 hours | |
| SGC7901 (Human Gastric Cancer) | 61 ng/mL (~130 nM) | 24 hours | ||
| SH-SY5Y (Human Neuroblastoma) | 100 nM | Not Specified | ||
| MDA-MB-231 (Human Breast Cancer) | 7.67 µM | 48 hours | ||
| Etoposide | MCF-7 (Human Breast Cancer) | 150 µM | 24 hours | |
| A549 (Human Lung Carcinoma) | 3.49 µM | 72 hours | ||
| SCLC cell lines (sensitive) | Median: 2.06 µM | Not Specified | ||
| TRAIL | Colo-205 (Human Colon Adenocarcinoma) | ~1 ng/mL | 24 hours | |
| MDA-MB-231 (Human Breast Cancer) | ~10 ng/mL | 24 hours | ||
| H460 (Human Lung Cancer) | ~1 ng/mL | 24 hours |
Table 2: Kinetics of Apoptosis Induction
| Inducer | Cell Line | Time to 50% Cell Death (at 10 µM) | Key Kinetic Observations | Citation |
| This compound | U-937 | 1.5 hours | Cytochrome c release detected as early as 10-20 minutes. | |
| Staurosporine | U-937 | 5 hours | Caspase-3 activity detected as early as 3 hours in HCEC cells. | |
| Etoposide | U-937 | 5 hours | Slower acting, requires DNA damage response activation. | |
| TRAIL | Jurkat | ~4 hours (qualitative) | Rapid activation of extrinsic pathway. |
Experimental Protocols
Detailed methodologies for the key assays used to generate the comparative data are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound, Staurosporine, Etoposide, or TRAIL for the indicated times. Include an untreated control.
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases, Caspase-3 and Caspase-7.
-
Cell Lysis:
-
Seed cells in a 96-well plate and treat with apoptosis inducers.
-
After treatment, lyse the cells using a provided cell lysis buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction mixture to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilize the samples with 0.1% Triton X-100 in PBS to allow entry of the labeling enzyme.
-
-
Labeling:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
-
Detection:
-
Wash the samples to remove unincorporated dUTPs.
-
Counterstain with a nuclear stain such as DAPI.
-
Visualize the samples using fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways activated by each apoptosis inducer and a general experimental workflow for their comparison.
Unraveling the BAX/BAK-Independent Apoptosis Induced by Raptinal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of programmed cell death, the small molecule Raptinal has emerged as a potent and rapid inducer of apoptosis. A key feature that distinguishes this compound from many conventional chemotherapeutics is its ability to bypass the canonical BAX/BAK-dependent mitochondrial pathway. This guide provides a comprehensive comparison of this compound's effects with other apoptosis-inducing agents, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of its unique mechanism of action.
This compound's Performance at a Glance: A Quantitative Comparison
This compound exhibits remarkable speed and potency in inducing apoptosis across a variety of cell lines. Its efficacy, even in cells lacking the key apoptosis effectors BAX and BAK, underscores its potential for overcoming certain forms of drug resistance.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Time to 50% Cell Death | BAX/BAK Dependence |
| This compound | Induces MOMP downstream of BAX/BAK | U-937 | 1.1 ± 0.1[1] | < 2 hours[2] | Independent[3] |
| SKW 6.4 | 0.7 ± 0.3[1] | < 2 hours[2] | Independent | ||
| Jurkat | 2.7 ± 0.9[1] | < 2 hours | Independent | ||
| HFF-1 (non-cancerous) | 3.3 ± 0.2[2] | Not specified | Independent | ||
| MCF10A (non-cancerous) | 3.0 ± 0.2[2] | Not specified | Independent | ||
| Staurosporine | Pan-kinase inhibitor, acts upstream of BAX/BAK | U-937 | ~0.01-0.1 | 4-6 hours[2] | Dependent |
| Etoposide | Topoisomerase II inhibitor, acts upstream of BAX/BAK | U-937 | ~1-10 | 5-6 hours[2] | Dependent |
| BH3 Mimetics (e.g., ABT-737) | Inhibit anti-apoptotic Bcl-2 proteins, act upstream of BAX/BAK | Various | Varies | Varies | Dependent[3] |
| Betulinic Acid | Induces MOMP | CNE2 | Not specified | Not specified | Independent[2] |
| Plumbagin (B1678898) | Induces mitochondrial-mediated apoptosis | A549 | ~5-10 | Not specified | Likely Dependent[3][4] |
Delving into the Mechanism: BAX/BAK Independence
The intrinsic pathway of apoptosis is centrally regulated by the BCL-2 family of proteins, with BAX and BAK acting as essential gatekeepers for mitochondrial outer membrane permeabilization (MOMP). Many anti-cancer drugs function by activating signaling pathways that converge on BAX and BAK, leading to their oligomerization and the subsequent release of cytochrome c from the mitochondria.
This compound, however, circumvents this critical control point. Experimental evidence from studies using BAX/BAK double knockout (DKO) cells unequivocally demonstrates that this compound retains its ability to induce cytochrome c release and activate downstream caspases, such as caspase-9 and caspase-3, in the absence of these key effector proteins. This suggests that this compound acts directly on the mitochondria or on a downstream component of the apoptotic machinery. While the precise molecular target of this compound remains an area of active investigation, its unique mechanism presents a significant advantage in overcoming resistance mechanisms that involve the downregulation or mutation of BAX and BAK.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound bypasses the BAX/BAK checkpoint to induce MOMP.
Experimental Protocols: A Guide to Interrogating this compound's Effects
Reproducible and rigorous experimental design is paramount in understanding the nuances of drug action. Below are detailed protocols for key assays used to investigate the BAX/BAK independence of this compound.
Experimental Workflow: Assessing BAX/BAK Independence
Caption: Workflow for testing the BAX/BAK independence of a compound.
Cytochrome c Release Assay by Western Blot
This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cell lines (Wild-Type, BAX KO, BAX/BAK DKO)
-
This compound and other test compounds
-
Mitochondria Isolation Kit (e.g., ThermoFisher #89874)
-
SDS-PAGE gels and buffers
-
Nitrocellulose membrane
-
Blocking buffer (5% non-fat milk in PBS with 0.1% Tween-20)
-
Primary antibodies: anti-cytochrome c (e.g., Abcam ab13575), anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence reagent
Procedure:
-
Seed cells and treat with this compound (e.g., 10 µM) or control compounds for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Isolate cytosolic and mitochondrial fractions using a commercial kit according to the manufacturer's instructions.[1]
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C. Also, probe separate blots or strip and re-probe for COX IV (to confirm mitochondrial fraction purity) and GAPDH (to confirm cytosolic fraction purity and loading).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
Caspase-3/7 Activation Assay (Fluorogenic)
This assay quantifies the activity of executioner caspases-3 and -7, a key event in the final stages of apoptosis.
Materials:
-
Cell lines plated in a 96-well plate
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay Reagent (e.g., Promega) or a similar fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer (if not included in the assay kit)
-
Fluorometer/plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other compounds. Include untreated and vehicle-treated wells as negative controls.
-
Incubate for the desired time period (e.g., 1, 2, 4 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds to 2 minutes.[5]
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Alternative BAX/BAK-Independent Apoptosis Inducers
While this compound is a prominent example, other compounds have been reported to induce apoptosis independently of BAX and BAK, offering alternative tools for research.
-
Betulinic Acid: This pentacyclic triterpenoid, derived from the bark of birch trees, has been shown to induce cytochrome c release and apoptosis in a BAX/BAK-independent manner in some cancer cell lines.[2][6] Its mechanism is thought to involve the mitochondrial permeability transition pore (mPTP).[2]
-
Plumbagin: A naphthoquinone isolated from plants of the Plumbago genus, Plumbagin has been reported to induce apoptosis through the intrinsic pathway.[4][7] While some studies suggest its action is dependent on the BAX/Bcl-2 ratio, further investigation in BAX/BAK DKO models is needed to definitively classify its dependence.[3][4]
Logical Relationships in Apoptosis Induction
Caption: Divergent pathways to mitochondrial outer membrane permeabilization.
Conclusion
This compound stands out as a powerful tool for inducing rapid, BAX/BAK-independent apoptosis. Its unique mechanism of action not only makes it a valuable reagent for dissecting the intricacies of programmed cell death but also holds promise for therapeutic strategies aimed at overcoming apoptosis resistance in cancer. This guide provides a framework for comparing this compound to other apoptosis inducers, offering both the data and the methodologies to empower further research in this critical field. The continued investigation into the precise molecular target of this compound will undoubtedly unveil new insights into the regulation of apoptosis and may pave the way for the development of novel, highly effective anti-cancer agents.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. Betulinic Acid Induces Bax/Bak-Independent Cytochrome c Release in Human Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) induces apoptosis and cell cycle arrest in A549 cells through p53 accumulation via c-Jun NH2-terminal kinase-mediated phosphorylation at serine 15 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prooxidative activity of plumbagin induces apoptosis in human pancreatic ductal adenocarcinoma cells via intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ruling out Non-Specific Cytotoxicity of Raptinal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments designed to rule out non-specific cytotoxicity of Raptinal (B1678814), a potent and rapid inducer of apoptosis. The performance of this compound is compared with other well-established apoptosis-inducing agents, Staurosporine (B1682477) and Etoposide (B1684455), supported by experimental data and detailed protocols.
Introduction to this compound and Non-Specific Cytotoxicity
This compound is a small molecule that has garnered significant interest for its ability to rapidly induce apoptosis in a wide range of cell lines.[1][2] It primarily functions by activating the intrinsic apoptotic pathway.[1][2] However, as with any cytotoxic compound, it is crucial to distinguish its specific, on-target apoptotic activity from non-specific cytotoxicity, which can involve off-target effects or general cellular damage, such as membrane disruption. This guide outlines key control experiments to assess the specificity of this compound-induced cell death.
Comparative Analysis of Apoptosis Inducers
To contextualize the activity of this compound, it is compared with two other well-known apoptosis inducers with different mechanisms of action:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a variety of cell lines.[3][4]
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.[5][6][7][8][9]
The following table summarizes the key characteristics and cytotoxic profiles of these compounds.
Data Presentation: Comparative Cytotoxicity
| Feature | This compound | Staurosporine | Etoposide |
| Primary Mechanism of Action | Direct Caspase-3 Activator, Intrinsic Pathway Apoptosis[1] | Broad-spectrum protein kinase inhibitor[3][4] | Topoisomerase II inhibitor, DNA damage[5][6][7][8][9] |
| Reported IC50 Range (24h) | 0.7 - 3.4 µM across various cell lines[1][10] | nM to low µM range, cell line dependent[3][11] | µM range, cell line and duration dependent[8] |
| Speed of Apoptosis Induction | Very rapid, within minutes to a few hours[2][10] | Slower, typically requires several hours[2][11] | Slowest, often requires 24-48 hours[12] |
| Known Off-Target Effects | Inhibits Pannexin 1 (PANX1) activity, can induce pyroptosis[12][13] | Non-specific kinase inhibition[3][4] | Can induce secondary malignancies[5] |
Table 1: Comparison of this compound with Staurosporine and Etoposide. This table provides a summary of the key features of the three apoptosis-inducing compounds.
Experimental Protocols
To differentiate between specific apoptosis and non-specific cytotoxicity, a panel of assays should be employed.
Caspase-3/7 Activity Assay
This assay specifically measures the activation of effector caspases 3 and 7, which are central to the apoptotic cascade. A significant increase in caspase activity in this compound-treated cells compared to controls, and its abrogation by a pan-caspase inhibitor, indicates on-target apoptotic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, Staurosporine, Etoposide, or vehicle control (e.g., DMSO). Include a positive control (e.g., a known apoptosis inducer) and a negative control (untreated cells). For inhibition experiments, pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1 hour before adding the compound.
-
Incubation: Incubate for a time course determined by the compound's kinetics (e.g., 1, 2, 4, 8, 24 hours).
-
Assay: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.[14][15][16]
-
Measurement: Incubate at room temperature for 30-60 minutes and measure luminescence using a plate reader.[15]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis leading to secondary necrosis. By comparing the kinetics of caspase activation and LDH release, one can infer the primary mode of cell death. For a specific apoptosis inducer, caspase activation should precede significant LDH release.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3/7 Activity Assay protocol. Include a maximum LDH release control by treating cells with a lysis buffer.[17][18][19][20]
-
Incubation: Incubate for the desired time points.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Assay: Add the LDH reaction mixture to each well.[17][18][20]
-
Measurement: Incubate at room temperature for 30 minutes, add a stop solution, and measure the absorbance at 490 nm.[17][18][20]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells stain positive for Annexin V (due to phosphatidylserine (B164497) externalization) and negative for PI (intact membrane). A high percentage of Annexin V positive, PI negative cells following this compound treatment is a strong indicator of specific apoptosis induction.
Protocol:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with the compounds for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, necrotic).
Mandatory Visualization
Caption: Experimental workflow for evaluating specific cytotoxicity.
Caption: Distinguishing apoptosis from non-specific cytotoxicity.
Conclusion
To confidently rule out non-specific cytotoxicity of this compound, a multi-faceted approach is essential. The presented control experiments, when performed in parallel with alternative apoptosis inducers, provide a robust framework for characterizing the specific apoptotic activity of this compound. By demonstrating rapid caspase activation that precedes significant membrane damage, coupled with a high percentage of early apoptotic cells, researchers can validate that this compound's primary mechanism of action is the specific induction of programmed cell death. This rigorous evaluation is critical for the continued development and application of this compound as a valuable tool in cell biology and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Apoptosis-Inducing Compound: this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The small molecule this compound can simultaneously induce apoptosis and inhibit PANX1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. protocols.io [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Raptinal
For researchers, scientists, and drug development professionals utilizing the potent pro-apoptotic compound Raptinal, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste, reinforcing our commitment to being your preferred partner in laboratory safety and chemical management.
Understanding this compound's Profile: A Summary of Key Data
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of this compound's key chemical and safety data.
| Property | Value | Reference |
| Chemical Name | [9,9′-Bi-9H-fluorene]-9,9′-dicarboxaldehyde | |
| Synonyms | 9H,9′H-9,9′-Bifluorene-9,9′-dicarbaldehyde, NSC 610970, SML1745 | [1] |
| CAS Number | 1176-09-6 | |
| Molecular Formula | C₂₈H₁₈O₂ | |
| Molecular Weight | 386.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [2] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Avoid contact with skin, eyes, and clothing.
Step-by-Step Disposal Protocol for this compound Waste
The primary directive for this compound waste is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant. Do not discharge it into drains or the environment.
-
Segregation:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" and "[9,9′-Bi-9H-fluorene]-9,9′-dicarboxaldehyde"), the CAS number (1176-09-6), and the relevant hazard pictograms (e.g., irritant).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound waste.
References
Personal protective equipment for handling Raptinal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Raptinal. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
This compound: Key Safety Information
This compound is a potent research compound and requires careful handling. Below is a summary of its key characteristics and hazard information.
| Property | Value | Reference |
| Chemical Name | [9,9'-Bi-9H-fluorene]-9,9'-dicarboxaldehyde | |
| Synonyms | 9H,9′H-9,9′-Bifluorene-9,9′-dicarbaldehyde, NSC 610970, SML1745 | [1] |
| CAS Number | 1176-09-6 | [1][2] |
| Molecular Formula | C₂₈H₁₈O₂ | [1][3] |
| Molecular Weight | 386.44 g/mol | [3][4] |
| Appearance | White to beige solid powder | [5] |
| Solubility | DMSO: ~5 mg/mL (with warming) | |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. All personnel must use the following minimum PPE when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Cat. 2) | Warning | H315: Causes skin irritation. | |
| Eye Irritant (Cat. 2) | H319: Causes serious eye irritation. | ||
| STOT SE (Cat. 3) | H335: May cause respiratory irritation. |
Minimum Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a fume hood is mandatory.
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound from receipt to disposal.
3.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Verify that the product name and CAS number on the label match your order.
3.2. Preparation of Stock Solutions:
-
Pre-use Checklist:
-
Ensure all required PPE is worn correctly.
-
Verify the chemical fume hood is functioning properly.
-
Have a designated waste container ready for contaminated materials.
-
-
Step-by-Step Protocol:
-
Perform all weighing and solution preparation inside a certified chemical fume hood.
-
To prepare a stock solution in DMSO, slowly add the solvent to the this compound powder to minimize aerosolization.[3]
-
If warming is required to fully dissolve the compound, use a water bath and avoid open flames.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3.3. Spill Response:
-
Minor Spill (inside a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS office immediately.
-
Prevent the spread of the spill. Do not attempt to clean it up without proper training and equipment.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| This compound Solutions | Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams. |
| Contaminated Labware/PPE | Place in a designated, sealed bag or container for hazardous solid waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container as regular lab glass, or as recommended by your institution's EHS. |
Note: Never dispose of this compound or its solutions down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
